N-methylnaphthalen-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEYUWUEAXIBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062262 | |
| Record name | 1-Naphthalenamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-68-4 | |
| Record name | N-Methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2216-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(1-naphthyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT9LV0NVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-methylnaphthalen-1-amine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N-methylnaphthalen-1-amine and its Isomer N-methyl-1-naphthalenemethanamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of two closely related compounds often referred to as this compound. It is crucial to distinguish between N-methyl-1-naphthylamine and N-methyl-1-naphthalenemethanamine, as the placement of the methyl group significantly alters the molecule's characteristics. This document will address both compounds to ensure clarity and provide detailed information for research and development purposes.
Clarification of Nomenclature
The name "this compound" can be ambiguous. Depending on the context, it can refer to two distinct chemical structures:
-
N-methyl-1-naphthylamine (also known as this compound): In this molecule, a methyl group is attached to the nitrogen atom of 1-naphthylamine.
-
N-methyl-1-naphthalenemethanamine (also known as 1-(methylaminomethyl)naphthalene): In this isomer, a methylamino group is attached to a methyl substituent on the naphthalene ring.
This guide will present the properties and structure of both compounds separately to avoid confusion.
N-methyl-1-naphthylamine
N-methyl-1-naphthylamine is an aromatic amine derivative of naphthalene.
Chemical Structure
The structure of N-methyl-1-naphthylamine consists of a naphthalene ring system where an amino group at the 1-position is substituted with a methyl group.
Chemical Properties
The following table summarizes the key physicochemical properties of N-methyl-1-naphthylamine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Melting Point | 174 °C | [1] |
| Boiling Point | 271.88 °C (rough estimate) | [1] |
| Density | 1.0595 g/cm³ (rough estimate) | [1] |
| pKa | 3.67 (at 27 °C) | [1] |
| CAS Number | 2216-68-4 | [1] |
N-methyl-1-naphthalenemethanamine
N-methyl-1-naphthalenemethanamine is a key intermediate in the synthesis of various compounds, including the antifungal drug Terbinafine.[3]
Chemical Structure
The structure of N-methyl-1-naphthalenemethanamine features a naphthalene ring with a methylaminomethyl group at the 1-position.
Chemical Properties
The following table summarizes the key physicochemical properties of N-methyl-1-naphthalenemethanamine.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N | [3][4] |
| Molecular Weight | 171.24 g/mol | [3][4] |
| Boiling Point | 287.9 ± 9.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 146.6 ± 10.9 °C | [5] |
| pKa | 9.38 ± 0.10 (Predicted) | [3] |
| CAS Number | 14489-75-9 | [4][5] |
Experimental Protocols
Synthesis of N-methyl-1-naphthalenemethanamine
A common method for the synthesis of N-methyl-1-naphthalenemethanamine involves the hydrolysis of N-methyl-N-(1-naphthylmethyl)formamide.[3][6]
Protocol: Alkaline Hydrolysis of N-methyl-N-(1-naphthylmethyl)formamide [6]
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in a 20% aqueous sodium hydroxide solution.
-
Heat the reaction mixture at 60-70°C for a period of 7 hours.
-
After cooling the reaction mixture to 25°C, extract the product with toluene.
-
The toluene layer is then extracted with 3N hydrochloric acid.
-
The aqueous layer is decolorized with activated carbon and then basified to a pH of 10.0 with a 20% aqueous sodium hydroxide solution.
-
The liberated free base is extracted with toluene.
-
The toluene is removed by distillation to yield the crude product.
-
Pure N-methyl-1-naphthalenemethanamine is obtained by high vacuum distillation.
An alternative route involves the reaction of 1-chloromethylnaphthalene with methylamine.[7]
Visualization of Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for the preparation of N-methyl-1-naphthalenemethanamine.
References
- 1. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]
- 2. 1stsci.com [1stsci.com]
- 3. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 4. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of N-methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N-methylnaphthalen-1-amine, a key intermediate in the synthesis of various pharmaceuticals. The document details several common methodologies, including reductive amination, direct N-methylation, Buchwald-Hartwig amination, and the reduction of N-methylnaphthalene-1-carboxamide. Each method is presented with detailed experimental protocols, where available, and a comparative analysis of their quantitative data to aid researchers in selecting the most suitable route for their specific needs.
Comparative Overview of Synthetic Routes
The synthesis of this compound can be approached through various chemical strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and the reaction conditions required. Below is a summary of the most common synthetic methods with their key reaction parameters.
| Synthesis Route | Starting Material(s) | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| Reductive Amination | 1-Naphthaldehyde, Methylamine | Sodium borohydride, Methanol | Room temperature, 1-3 h (imine formation); Ice bath (reduction) | High (General) | Not specified | [1] |
| Direct N-Methylation | Naphthalen-1-amine | Dimethyl sulfate, Sodium bicarbonate, Acetone | Reflux, 20 h | ~60-70 (General) | Not specified | [2] |
| Buchwald-Hartwig Amination | 1-Halonaphthalene, Methylamine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XantPhos), Base (e.g., Cs2CO3), Toluene/Dioxane | 100-120 °C, 12-24 h | High (General) | Not specified | [3] |
| Reduction of Carboxamide | N-methylnaphthalene-1-carboxamide | Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF) | Reflux | High (General) | Not specified | [4][5] |
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes to this compound. These protocols are based on established literature and are intended to be a guide for laboratory synthesis.
Synthesis via Reductive Amination of 1-Naphthaldehyde
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. This two-step, one-pot procedure involves the initial formation of an imine from 1-naphthaldehyde and methylamine, followed by its reduction to the corresponding secondary amine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 1-naphthaldehyde (1 equivalent) and methylamine (1.1 equivalents, typically as a solution in a suitable solvent like methanol or THF) in methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-3 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).[1]
-
Reduction: After the formation of the imine, the reaction mixture is cooled in an ice bath. A reducing agent such as sodium borohydride (NaBH4) or the milder sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) is added portion-wise, ensuring the temperature is maintained below 20 °C.[1] The reaction is stirred until completion, which can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or through acid-base extraction to yield pure this compound.[1]
Synthesis via Direct N-Methylation of Naphthalen-1-amine
Direct N-methylation of the primary amine, naphthalen-1-amine, offers a straightforward route to the desired product. However, careful control of the reaction conditions is necessary to minimize over-methylation to the tertiary amine.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, naphthalen-1-amine (1 equivalent) is dissolved in a suitable solvent such as acetone. A base, typically sodium bicarbonate (2 equivalents), is added to the solution.[2]
-
Addition of Methylating Agent: Dimethyl sulfate (2 equivalents), a common methylating agent, is added dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a fume hood.[2]
-
Reaction and Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction is monitored by TLC. The reaction is typically continued for several hours (e.g., 20 hours) until the starting material is consumed.[2]
-
Work-up and Purification: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, for instance by crystallization from a suitable solvent system like ethyl acetate/hexane, to afford this compound.[2]
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling aryl halides with amines.
Experimental Protocol:
-
Reaction Setup: An oven-dried Schlenk tube is charged with a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-chloronaphthalene) (1.0 equivalent), a palladium source such as palladium(II) acetate (e.g., 2 mol%), a suitable phosphine ligand like XantPhos (e.g., 4 mol%), and a base, for example, cesium carbonate (1.4 equivalents) or sodium tert-butoxide (1.4 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).[3]
-
Addition of Reagents: Methylamine (1.2 equivalents), often as a solution in an appropriate solvent, and anhydrous toluene or dioxane are added via syringe.[3]
-
Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100-120 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.[3]
-
Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give this compound.[3]
Synthesis via Reduction of N-methylnaphthalene-1-carboxamide
This route involves the preparation of the corresponding amide, N-methylnaphthalene-1-carboxamide, followed by its reduction to the target amine.
Experimental Protocol:
-
Amide Formation (not detailed): N-methylnaphthalene-1-carboxamide can be prepared from 1-naphthoyl chloride and methylamine, or from 1-naphthoic acid using standard amide coupling reagents.
-
Reduction of the Amide:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen), a suspension of lithium aluminum hydride (LiAlH4) (e.g., 1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.[4][5] Caution: LiAlH4 reacts violently with water and is pyrophoric. Handle with extreme care.
-
Addition of Amide: A solution of N-methylnaphthalene-1-carboxamide (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.[4]
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction is cooled in an ice bath and the excess LiAlH4 is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[6] The resulting granular precipitate is filtered off and washed with THF or ether. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
-
Visualizing the Synthetic Workflow
To provide a clearer understanding of a typical synthetic process, the following diagram illustrates the workflow for the reductive amination of 1-naphthaldehyde.
Caption: Workflow for the synthesis of this compound via reductive amination.
This guide aims to provide a solid foundation for researchers and professionals engaged in the synthesis of this compound. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project. It is strongly recommended to consult the primary literature for the most detailed and up-to-date experimental procedures.
References
Physicochemical Properties of N-methylnaphthalen-1-amine (CAS 2216-68-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-methylnaphthalen-1-amine (CAS 2216-68-4). The information is compiled from various sources to support research, development, and safety assessments involving this compound. All quantitative data is presented in a clear, tabular format, and where available, experimental methodologies are detailed.
Core Physicochemical Properties
This compound is an aromatic amine with the molecular formula C₁₁H₁₁N.[1] It presents as a liquid, with a color ranging from purple to brown or red-brown.[2] Proper storage conditions are in a refrigerator at 4°C, protected from light.[3]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 157.21 g/mol | [4] |
| Melting Point | 174°C | [3][4] |
| Boiling Point | 271.88°C (at 760 mmHg) | [3] |
| Flash Point | 140.7 ± 14.2°C | [3] |
| Density | 1.0595 (estimate) | [4] |
| pKa | 3.67 (at 27°C) | [4] |
| Refractive Index | 1.6722 (estimate) | [4] |
| LogP | 2.88 | [5] |
Experimental Protocols & Methodologies
Determination of Purity and Identity
The purity of this compound is typically cited as ≥97%.[3] The identity and purity of this compound and related structures are often determined using chromatographic and spectroscopic methods.
A study on the selective mono-N-methylation of amines utilized Gas Chromatography (GC) and Gas-Chromatography Mass Spectrometry (GC-MS) for product analysis.[6] The following parameters were reported for the GC analysis of a reaction mixture containing a similar compound:
-
Instrument: Agilent 7890A Gas Chromatography
-
Column: Cross-linked capillary HP-5 column (30 m × 0.32 mm × 0.4 mm)
-
Detector: Flame Ionization Detector (FID)
-
Injector Temperature: 300°C
-
Detector Temperature: 300°C
-
Column Temperature Program: Start at 50°C (hold for 1.5 min), then ramp to 300°C at a rate of 15°C/min (hold for 3 min).[6]
High-Performance Liquid Chromatography (HPLC) is another common method for the analysis of this compound. A reverse-phase (RP) HPLC method with the following conditions has been described:
-
Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[5]
General Workflow for Boiling Point Determination (Capillary Method)
The boiling point of a liquid can be determined using the capillary method. The general workflow for this procedure is outlined below.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 3. This compound | 2216-68-4 [sigmaaldrich.com]
- 4. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]
- 5. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of N-methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-methylnaphthalen-1-amine (C₁₁H₁₁N, CAS: 2216-68-4). Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document combines theoretical predictions based on analogous compounds and general spectroscopic principles with established experimental protocols.
Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is crucial to note that the NMR and IR data are predictive, based on typical values for similar chemical environments, and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | m | 2H | Ar-H |
| ~7.2 - 7.6 | m | 5H | Ar-H |
| ~4.5 - 5.5 | br s | 1H | N-H |
| ~3.0 | s | 3H | N-CH₃ |
Note: The exact chemical shifts and multiplicities of the aromatic protons (Ar-H) can be complex due to spin-spin coupling and require detailed spectral analysis for precise assignment. The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (C-N) |
| ~134 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-CH |
| ~124 | Ar-C (quaternary) |
| ~122 | Ar-CH |
| ~120 | Ar-CH |
| ~105 | Ar-CH |
| ~31 | N-CH₃ |
Note: The assignments for the aromatic carbons are approximate and would require 2D NMR techniques like HSQC and HMBC for definitive confirmation.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch |
| 3050 - 3100 | Aromatic C-H stretch |
| 2800 - 3000 | Aliphatic C-H stretch |
| 1600, 1580, 1500 | Aromatic C=C stretch |
| ~1315 | C-N stretch |
| 770 - 810 | Aromatic C-H bend (out-of-plane) |
Note: As a secondary amine, a single, relatively sharp N-H stretching band is expected[1]. The C-N stretching vibration in aromatic amines typically appears in the 1335-1250 cm⁻¹ region[1].
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 157 | Molecular ion [M]⁺ |
| 142 | [M - CH₃]⁺ |
| 115 | [C₉H₇]⁺ (Naphthyl fragment) |
Note: The molecular weight of this compound (C₁₁H₁₁N) is 157.22 g/mol [2][3]. The mass spectrum is expected to show a prominent molecular ion peak at m/z 157. Fragmentation patterns would likely involve the loss of the methyl group.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample well and has minimal overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the prepared sample.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method that causes fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Navigating N-Methyl-1-Naphthalenamine: A Technical Guide for Researchers
An In-depth Examination of N-methylnaphthalen-1-amine and N-methyl-1-(naphthalen-1-yl)methanamine for Drug Development Professionals, Scientists, and Researchers.
The query "N-methyl-1-naphthalenamine" can refer to two distinct chemical entities, a point of critical importance for precision in research and development. This technical guide elucidates the distinct properties, synthesis, and applications of both This compound and N-methyl-1-(naphthalen-1-yl)methanamine . This document provides a comprehensive overview to mitigate potential ambiguity and support advanced research applications.
Section 1: this compound
IUPAC Name: this compound[1]
Synonyms: 1-Methylaminonaphthalene, N-Methyl-1-naphthylamine, N-Methyl-alpha-naphthylamine[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 2216-68-4 | [2][3] |
| Molecular Formula | C11H11N | [2][3] |
| Molecular Weight | 157.21 g/mol | [1] |
| Boiling Point | 271.88°C (rough estimate) | [2] |
| Melting Point | 174°C | [2] |
| Density | 1.0595 (rough estimate) | [2] |
| pKa | 3.67 (at 27℃) | [2] |
| Appearance | Light brown to brown Liquid | [2] |
Experimental Protocols
Synthesis via Nucleophilic Substitution:
A primary method for the synthesis of this compound involves the nucleophilic substitution reaction between 1-chloromethylnaphthalene and methylamine under basic conditions.[4]
Optimized Protocol:
-
A solution of 1-chloromethylnaphthalene in toluene is prepared.
-
Methylamine is added in a 2.5:1 molar ratio to the alkyl halide.
-
The reaction is conducted at 60°C.
-
This method has been reported to achieve an 85% yield with less than 5% dialkylated byproduct.[4]
An alternative approach involves the use of 1-(bromomethyl)naphthalene, which exhibits higher reactivity, allowing for lower reaction temperatures (0–25°C) to minimize solvolysis.[4]
Synthesis via Phase-Transfer Catalysis:
Phase-transfer catalysis offers an efficient alternative to traditional alkylation.
-
A biphasic system of toluene and 40% aqueous methylamine is utilized.
-
Tetrabutylammonium bromide (TBAB) is employed as the phase-transfer catalyst.
-
The reaction of 1-(chloromethyl)naphthalene with aqueous methylamine is carried out at 70°C for 4 hours.
-
This method has been shown to achieve a 92% yield, with the catalyst facilitating the transfer of reactive intermediates to the organic phase, thereby minimizing hydrolysis.[4]
Logical Relationship of Synthesis
Caption: Synthetic routes to this compound.
Section 2: N-methyl-1-(naphthalen-1-yl)methanamine
IUPAC Name: N-methyl-1-(naphthalen-1-yl)methanamine[5]
Synonyms: N-Methyl-1-naphthylmethylamine, 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthalenemethanamine[6]
Physicochemical Properties
A summary of the key physicochemical properties of N-methyl-1-(naphthalen-1-yl)methanamine is presented in the table below.
| Property | Value | Source |
| CAS Number | 14489-75-9 | [5][6] |
| Molecular Formula | C12H13N | [6][7] |
| Molecular Weight | 171.24 g/mol | [5][6] |
| Boiling Point | 287.9±9.0 °C at 760 mmHg | [7] |
| Melting Point | 189.5-190 °C | [6][8] |
| Density | 1.0±0.1 g/cm³ | [7] |
| Flash Point | 146.6±10.9 °C | [6][7] |
| Appearance | Yellow Oil / Clear liquid | [6] |
Experimental Protocols
Synthesis from 1-Chloromethylnaphthalene:
An improved and impurity-free process for the preparation of N-methyl-1-naphthalenemethanamine has been developed, which is a key intermediate in the synthesis of the antifungal drug Terbinafine.[9]
Two-Step Synthesis Protocol:
-
Formation of N-methyl-N-(1-naphthylmethyl)-formamide: N-methylformamide is reacted with a strong base (e.g., sodium hydride) in a non-polar solvent to form its anion. This is followed by a reaction with 1-chloromethylnaphthalene.[9] A solution of 1-chloromethylnaphthalene in toluene is slowly added to the reaction mixture and maintained at 40-45°C for 1 hour before being quenched with water. The product is then extracted with toluene.[9]
-
Hydrolysis to N-methyl-1-naphthalenemethanamine: The crude N-methyl-N-(1-naphthylmethyl)-formamide is hydrolyzed using either an acid or a base.
-
Base Hydrolysis: The formamide derivative is suspended in 20% aqueous sodium hydroxide and heated at 60-70°C for 7 hours. The reaction mixture is then cooled, and the product is extracted with toluene.[6]
-
Acid Hydrolysis: The formamide derivative is suspended in 10% aqueous sulfuric acid and heated to reflux for 4 hours. After cooling, the mixture is extracted with toluene.[6]
-
-
Purification: The crude product is purified by acid/base treatment followed by extraction and distillation under high vacuum to yield pure N-methyl-1-naphthalenemethanamine.[9][10]
This process is advantageous as it is economical, scalable, and avoids the formation of tertiary amine impurities.[9]
Experimental Workflow
Caption: Workflow for the synthesis of N-methyl-1-(naphthalen-1-yl)methanamine.
Applications in Drug Development
N-methyl-1-(naphthalen-1-yl)methanamine is a crucial intermediate in the synthesis of the allylamine antifungal agent, Terbinafine. It is also used in the preparation of Naftifine.[11] The antimicrobial and antifungal properties of naphthalene derivatives are well-documented, making this class of compounds a significant area of research in medicinal chemistry.[10][12] The presence of the naphthalene moiety is common in compounds exhibiting a wide range of biological activities.[12]
References
- 1. N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]
- 3. 1stsci.com [1stsci.com]
- 4. Buy this compound (EVT-305754) | 2216-68-4 [evitachem.com]
- 5. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]
- 8. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide on the Solubility and Stability of N-methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on publicly available data and predictive models. Specific quantitative solubility and stability data for N-methylnaphthalen-1-amine (CAS 2216-68-4) is limited. The experimental protocols described are generalized standard procedures and should be adapted and validated for specific laboratory conditions and research purposes.
Introduction
This compound is an aromatic amine derivative of naphthalene. Its physicochemical properties, particularly solubility and stability, are critical parameters for its application in research and development, including chemical synthesis and potentially as a scaffold in drug discovery. This guide summarizes the available data, provides predicted values for key properties, and outlines standard experimental protocols for their determination.
Physicochemical Properties
This compound is a liquid at room temperature[1]. Available physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [2][3] |
| Molecular Weight | 157.21 g/mol | [2][3] |
| CAS Number | 2216-68-4 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 271.88 °C at 760 mmHg | [1] |
| Melting Point | 174 °C | [1] |
| pKa | 3.67 (at 27°C) | [2] |
| LogP (Predicted) | 2.88 | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |
Solubility Profile
Predicted Solubility:
-
Water: Low solubility is expected due to the large, hydrophobic naphthalene ring. The amine group may provide slight aqueous solubility, which would be pH-dependent.
-
Organic Solvents: It is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[4][5]
Objective: To determine the saturation concentration of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.[6] The goal is to create a saturated solution with undissolved solute present.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[4][6]
-
After equilibration, allow the samples to stand, and then centrifuge to separate the undissolved solid from the saturated solution.[4]
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.[4]
-
The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of a chemical compound is its ability to resist chemical change or degradation under various environmental conditions.[7] For drug development, stability is assessed through forced degradation (stress testing) and long-term stability studies according to ICH guidelines.[8][9][10]
Structural Considerations for Stability:
-
Oxidative Stability: The amine group and the electron-rich naphthalene ring may be susceptible to oxidation.
-
Photostability: Aromatic systems can be sensitive to degradation upon exposure to light.[8]
-
pH Stability: The secondary amine is a basic center, and its reactivity can be influenced by pH.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[8][11]
Objective: To evaluate the stability of this compound under various stress conditions.
Stress Conditions (as per ICH guidelines): [9][12]
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.[13]
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.[13]
-
Oxidation: 3% H₂O₂ at room temperature.[10]
-
Thermal Degradation: Heating the solid compound at an elevated temperature (e.g., 10°C above accelerated stability testing temperatures).[12]
-
Photolytic Degradation: Exposing the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
Procedure:
-
Prepare solutions of this compound in the respective stress media (acid, base, water for hydrolysis; with H₂O₂ for oxidation).
-
For thermal and photolytic studies, expose the solid compound to the stress conditions.
-
Maintain the samples under the specified conditions for a predetermined duration.
-
At various time points, withdraw samples. For hydrolytic studies, neutralize the samples before analysis.
-
Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array or mass spectrometry detector) to separate the parent compound from any degradation products.
-
Characterize the degradation products to understand the degradation pathways.
Workflow for Forced Degradation Studies.
Conclusion
While specific quantitative data for this compound is sparse, its structural features suggest low aqueous solubility and potential susceptibility to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise solubility and stability profiles of this compound. Such data is indispensable for ensuring the reliability of experimental results and for advancing its potential applications in chemical and pharmaceutical development.
References
- 1. This compound | 2216-68-4 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. acdlabs.com [acdlabs.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to N-methylnaphthalen-1-amine and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current state of knowledge on N-methylnaphthalen-1-amine and its analogs, focusing on their synthesis, chemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this class of compounds.
Introduction to this compound and Its Analogs
This compound is a bicyclic aromatic amine that serves as a versatile scaffold in medicinal chemistry. Its structural analogs, derived from modifications of the naphthalene ring, the amine substituent, or both, have exhibited a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The naphthalene core provides a rigid framework that can be strategically functionalized to modulate physicochemical properties and target interactions. This guide explores the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising compounds.
Synthesis of this compound and Its Analogs
A common synthetic route to this compound involves the reaction of 1-naphthylamine with a methylating agent. A variety of analogs can be synthesized by employing substituted naphthalenes or different alkylating or arylating agents.
General Synthetic Scheme
A representative synthesis of N-aryl and N-alkyl naphthalen-1-amine analogs is depicted below. This typically involves the reaction of a substituted or unsubstituted 1-naphthylamine with an appropriate aldehyde to form a Schiff base, followed by reduction to the corresponding secondary amine.
Biological Activities and Quantitative Data
This compound analogs have demonstrated a remarkable diversity of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.
Antimicrobial and Antifungal Activity
Several analogs of this compound have been investigated for their efficacy against various bacterial and fungal strains. The allylamine class of antifungals, which includes the naphthalene-containing drug terbinafine, acts by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
| Compound/Analog | Target Organism | Activity Type | Value | Reference |
| N-(pyridinylmethyl)-naphthalen-1-amines | Various human opportunistic pathogenic fungi | MIC | 25-32 µg/mL | [1] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | MIC | 10 µg/mL | [2] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | MIC | 100 µg/mL | [2] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | MIC | 400 µg/mL | [3] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | MIC | 400 µg/mL | [3] |
Anticancer Activity
The anticancer potential of this compound analogs has been explored against various human cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis.
| Compound/Analog | Cell Line | Activity Type | Value | Reference |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (Breast) | IC50 | < 10 µg/mL | [1] |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | H-460 (Non-small cell lung) | IC50 | < 10 µg/mL | [1] |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | SF-268 (Central nervous system) | IC50 | < 10 µg/mL | [1] |
| Naphthalene-enamide analog 5f | Huh-7 (Hepatocellular carcinoma) | IC50 | 2.62 µM | [4][5] |
| Naphthalene-enamide analog 5g | Huh-7 (Hepatocellular carcinoma) | IC50 | 3.37 µM | [4][5] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | IC50 | 0.48 µM | [6] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | IC50 | 0.97 µM | [6] |
| Sulphonamide derivative 5c | MCF-7 (Breast) | IC50 | 0.51 µM | [7] |
| Sulphonamide derivative 5c | A549 (Lung) | IC50 | 0.33 µM | [7] |
Anti-inflammatory Activity
Certain naphthalene derivatives have shown promise as anti-inflammatory agents. One study reported the inhibitory effect of a naphthalene derivative on L-type Ca2+ currents, which can play a role in inflammatory processes.
| Compound/Analog | Assay | Target/Mediator | Activity | Reference |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Whole-cell patch-clamp | L-type Ca2+ current (ICa,L) | IC50: 0.8 µM | [8] |
Experimental Protocols
This section provides representative, detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific analogs and experimental conditions.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of this compound analogs on cancer cell lines.[9][10][11]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compound (this compound analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol outlines a standard method for assessing the antimicrobial activity of this compound analogs.[12][13][14][15][16]
Objective: To determine the susceptibility of a microorganism to a test compound by measuring the zone of inhibition.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic or antifungal) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile swab.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place positive and negative control discs.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
-
Data Interpretation: The diameter of the zone of inhibition is indicative of the antimicrobial activity of the compound.
In Vitro Tubulin Polymerization Assay
This protocol is used to assess the ability of this compound analogs to inhibit the polymerization of tubulin, a key mechanism for some anticancer agents.[6][7][17]
Objective: To quantify the inhibitory effect of a test compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound dissolved in DMSO
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or controls.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C and monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The inhibitory activity of the compound can be determined by comparing the polymerization curves of the treated samples to the control. The IC50 value can be calculated from the dose-response curve.
Signaling Pathways
The biological activities of this compound and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Allylamine antifungals, which share a structural relationship with some this compound analogs, exert their effect by inhibiting squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][18][19][20][21] This leads to the accumulation of toxic squalene and a depletion of ergosterol, which is essential for fungal cell membrane integrity.
Anticancer and Anti-inflammatory Signaling Pathways
The anticancer and anti-inflammatory effects of various chemical compounds are often mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. While the direct interaction of this compound analogs with specific components of these pathways requires further investigation, these pathways represent plausible targets.
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity. Its inhibition is a key strategy for the development of anti-inflammatory drugs.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The data summarized in this guide highlight their potential as leads for the development of new antimicrobial, antifungal, anticancer, and anti-inflammatory agents. Future research should focus on synthesizing and screening a wider range of analogs to establish more comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective analogs, coupled with a deeper understanding of their mechanisms of action, will be crucial for translating the therapeutic potential of this chemical scaffold into clinical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 11. atcc.org [atcc.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Characterization of Advanced Materials for Bioengineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]
- 21. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N-methylnaphthalen-1-amine
This technical guide provides an analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for N-methylnaphthalen-1-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics of the molecule, supported by established NMR prediction principles. It also includes a detailed, generalized experimental protocol for the acquisition of such NMR data.
Introduction to NMR Prediction
Predicting ¹H and ¹³C NMR spectra is a crucial step in chemical structure elucidation and verification. Modern prediction software employs a variety of sophisticated methods to calculate chemical shifts and coupling constants with high accuracy. These methods include:
-
Empirical-Based Approaches: These rely on extensive databases of experimentally determined NMR data. Algorithms such as the Hierarchical Organisation of Spherical Environments (HOSE) code are used to identify substructures within the query molecule and match them to known data.
-
Machine Learning and AI: Advanced algorithms, including neural networks, are trained on vast datasets of molecular structures and their corresponding NMR spectra to predict chemical shifts with increasing precision.[1][2]
-
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can compute NMR shielding tensors from first principles, providing highly accurate predictions, albeit at a greater computational cost.
Several software packages, such as Mnova NMRPredict and ACD/NMR Predictors, integrate these methods to provide ensemble predictions that are often more accurate than any single method alone.[1][2][3]
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects on the naphthalene ring system. The exact chemical shifts can vary depending on the solvent and the prediction software used.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.20 - 7.30 | Doublet (d) | ~8.5 |
| H-3 | 7.40 - 7.50 | Triplet (t) | ~7.8 |
| H-4 | 7.80 - 7.90 | Doublet (d) | ~8.2 |
| H-5 | 7.45 - 7.55 | Doublet (d) | ~8.3 |
| H-6 | 7.35 - 7.45 | Multiplet (m) | - |
| H-7 | 7.35 - 7.45 | Multiplet (m) | - |
| H-8 | 8.00 - 8.10 | Doublet (d) | ~8.0 |
| N-H | 4.50 - 5.50 | Broad Singlet (br s) | - |
| N-CH₃ | 3.00 - 3.10 | Singlet (s) | - |
Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts for this compound are presented below. The N-methylamino group strongly influences the chemical shifts of the carbon atoms in the substituted ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145.0 - 148.0 |
| C-2 | 118.0 - 121.0 |
| C-3 | 125.0 - 128.0 |
| C-4 | 122.0 - 125.0 |
| C-4a | 134.0 - 137.0 |
| C-5 | 128.0 - 131.0 |
| C-6 | 124.0 - 127.0 |
| C-7 | 126.0 - 129.0 |
| C-8 | 120.0 - 123.0 |
| C-8a | 123.0 - 126.0 |
| N-CH₃ | 30.0 - 33.0 |
Visualizing NMR Prediction and Experimental Workflows
The following diagrams illustrate the logical and experimental workflows associated with NMR spectroscopy.
Caption: Logical workflow for NMR spectra prediction.
Caption: Generalized workflow for experimental NMR.
Detailed Experimental Protocol for NMR Spectroscopy
This section provides a standard operating procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
5.1. Materials and Equipment
-
Analyte: this compound (5-10 mg for ¹H, 15-25 mg for ¹³C)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), typically with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Equipment: High-quality 5 mm NMR tubes, volumetric flasks, pipettes, vortex mixer, and an NMR spectrometer (e.g., 400 MHz or higher).
5.2. Sample Preparation
-
Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.
-
Cap the NMR tube securely.
5.3. NMR Spectrometer Setup and Calibration
-
Insert the NMR tube into the spinner turbine and adjust its position for optimal homogeneity.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, which is indicated by a sharp and symmetrical lock signal. This process minimizes magnetic field inhomogeneities, leading to sharper spectral lines.
5.4. Data Acquisition
-
¹H NMR Spectrum:
-
Load a standard one-pulse ¹H acquisition experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Set the number of scans (e.g., 8 to 16 scans) and a relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID) data.
-
-
¹³C NMR Spectrum:
-
Load a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30).
-
Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0 to 200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope (e.g., 1024 scans or more).
-
Set an appropriate relaxation delay (e.g., 2 seconds).
-
Acquire the FID data.
-
5.5. Data Processing and Analysis
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain NMR spectrum.
-
Apply phase correction (zero-order and first-order) to ensure all peaks are in the absorptive phase.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Identify the chemical shifts, multiplicities, and coupling constants for all signals.
-
Compare the experimental data with the predicted spectra for structure confirmation.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for N-methylnaphthalen-1-amine (CAS No. 2216-68-4), a key intermediate in various synthetic pathways. Adherence to rigorous safety protocols is paramount when working with this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, provides detailed handling and storage procedures, and offers guidance on emergency response.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N | [1][2][3] |
| Molecular Weight | 157.21 g/mol | [1][3] |
| CAS Number | 2216-68-4 | [1][4][5] |
| Appearance | Liquid | |
| Boiling Point | 271.88 °C at 760 mmHg | |
| Melting Point | 174 °C | |
| Flash Point | 140.7 ± 14.2 °C | |
| pKa | 3.67 (at 27 °C) | [1] |
| Storage Temperature | 4 °C, protect from light | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table details its GHS hazard statements, which are crucial for risk assessment and the implementation of appropriate safety measures.
| Hazard Class | GHS Hazard Statement | Source(s) |
| Acute toxicity, Oral | H302: Harmful if swallowed | [5] |
| Skin corrosion/irritation | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and maintain the stability of this compound.
Personal Protective Equipment (PPE)
A systematic approach to PPE selection is essential. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.
Storage Conditions
-
Container: Keep the container tightly closed in a dry place.
-
Temperature: Store at 4°C and protect from light.[3]
-
Incompatibilities: Store away from strong oxidizing agents.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial. The following logical diagram outlines the recommended emergency response steps.
Section 5: Toxicological Information and Experimental Context
Studies on related compounds like 1- and 2-methylnaphthalene indicate that the primary target organs for toxicity are the respiratory tract and the liver.[6] Metabolism of methylnaphthalenes can occur through oxidation of the methyl group or ring epoxidation, with the latter being a key step in cytotoxicity.[7] It is important to note that female mice have shown greater susceptibility to the acute cytotoxic effects of naphthalene than males.[8]
Chronic feeding studies in mice with 1-methylnaphthalene showed an increased incidence of bronchiolar/alveolar adenomas in male animals, though this effect was not concentration-dependent.[8] However, the overall oncogenic potential of methylnaphthalenes appears to be less than that of naphthalene.[8]
Experimental Protocols:
Detailed, step-by-step experimental methodologies from primary research literature specifically for this compound safety and toxicology were not identified in the conducted search of publicly available scientific databases. Researchers should consult specialized toxicology resources and conduct a thorough literature review for the most current and specific experimental data before use. The general toxicological profile of methylnaphthalenes suggests that studies investigating the safety of this compound would likely involve:
-
In vitro cytotoxicity assays: Using relevant cell lines (e.g., hepatocytes, lung epithelial cells) to determine the concentration-dependent toxicity.
-
In vivo animal studies: To assess acute and chronic toxicity, identify target organs, and determine LD50 values. These studies would likely involve administration via oral gavage, inhalation, or dermal application, followed by histopathological examination of key organs.
-
Metabolism studies: Utilizing techniques such as mass spectrometry to identify metabolites in urine and plasma, and to elucidate the metabolic pathways.
Section 6: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste generators must consult with their institution's environmental health and safety department to ensure proper classification and disposal of chemical waste.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1stsci.com [1stsci.com]
- 3. chemscene.com [chemscene.com]
- 4. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-methylnaphthalen-1-amine as a Fluorescent Probe in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of N-methylnaphthalen-1-amine as a fluorescent probe in biological imaging is limited in the current scientific literature. The following application notes and protocols are based on the well-documented properties and applications of its structural analog, N-phenyl-1-naphthylamine (NPN). These guidelines are provided as a predictive framework for research purposes, and validation for this compound is strongly recommended. The addition of a methyl group to the amine nitrogen is hypothesized to subtly alter its photophysical properties, potentially influencing its binding characteristics and cellular uptake.[1]
Introduction
N-aryl-naphthalenamine derivatives are a class of environmentally sensitive fluorophores valuable in biological research. These probes exhibit weak fluorescence in aqueous environments, with a significant increase in quantum yield upon binding to hydrophobic regions, such as lipid bilayers of cell membranes or hydrophobic pockets within proteins. This solvatochromic behavior makes them powerful tools for investigating membrane integrity, permeability, and protein-ligand interactions. This compound, as a derivative of this class, is predicted to share these characteristics, offering a versatile tool for cellular imaging and analysis.
Predicted Photophysical Properties
The photophysical properties of this compound are expected to be influenced by the N-methylation compared to its parent amine. Based on trends observed in similar aromatic compounds, the following changes are predicted:
| Photophysical Property | Predicted Characteristic for this compound | Rationale |
| Absorption Maximum (λabs) | Red-shifted compared to non-methylated analog | Increased electron-donating ability of the tertiary amine and altered molecular conformation. |
| Emission Maximum (λem) | Red-shifted compared to non-methylated analog | Enhanced intramolecular charge transfer (ICT) character and stabilization of the excited state. |
| Stokes Shift | Larger than non-methylated analog | Greater difference in geometry and electronic distribution between the ground and excited states. |
| Fluorescence Quantum Yield (Φf) | Higher than non-methylated analog | Restriction of non-radiative decay pathways due to the more twisted molecular structure induced by the methyl group. |
| Fluorescence Lifetime (τf) | Longer than non-methylated analog | A decrease in non-radiative decay rates leads to a longer-lived excited state. |
This table presents predicted trends and should be experimentally verified.
For the parent compound, N-phenyl-1-naphthylamine (NPN), the following photophysical properties have been reported:
| Property | Value |
| Excitation Maximum (λex) | ~337 - 355 nm |
| Emission Maximum (λem) | ~405 - 420 nm |
| Dissociation Constant (Kd) for OBP | 1.67 µM |
Applications in Biological Imaging
Based on the properties of NPN, this compound is a promising candidate for the following applications:
-
Assessment of Bacterial Membrane Permeability: The probe's fluorescence is quenched in aqueous environments but increases significantly upon partitioning into the hydrophobic lipid bilayer of bacterial membranes. This property can be exploited to assess the integrity of the outer and inner membranes of bacteria, particularly in studies involving antimicrobial agents that target the cell envelope. An increase in fluorescence intensity would indicate membrane disruption.
-
Probing Hydrophobic Pockets in Proteins: The probe can be used to study protein conformation and binding events. When a ligand displaces the probe from a hydrophobic binding pocket of a protein, a decrease in fluorescence intensity is observed. This is particularly useful in drug discovery for screening compounds that bind to specific protein targets.
-
Visualization of Lipid Rafts: The sensitivity of the probe to the polarity of the membrane makes it a potential tool for visualizing lipid rafts, which are ordered membrane microdomains enriched in cholesterol and sphingolipids.
-
Monitoring Membrane Potential: While not a direct voltage sensor, changes in membrane potential can influence the distribution and binding of hydrophobic ions to membranes. The probe's fluorescence may be indirectly modulated by these changes, offering a potential avenue for monitoring membrane potential dynamics.
Experimental Protocols
The following are detailed, generalized protocols adapted from established methods for NPN. Researchers should optimize these protocols for their specific experimental conditions and for use with this compound.
Protocol 1: Bacterial Outer Membrane Permeability Assay
Objective: To assess the effect of a test compound on the permeability of the outer membrane of Gram-negative bacteria.
Materials:
-
Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2)
-
This compound stock solution (e.g., 500 µM in acetone or DMSO)
-
Test compound (e.g., antimicrobial agent)
-
Positive control (e.g., Polymyxin B)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add the this compound stock solution to a final concentration of 10 µM. Mix gently.
-
Add the test compound at various concentrations. Include a negative control (no compound) and a positive control.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 15-30 minutes. Use excitation and emission wavelengths appropriate for this compound (start with values for NPN: Ex: ~350 nm, Em: ~420 nm, and optimize).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The rate of increase in fluorescence corresponds to the rate of probe uptake and thus, outer membrane permeabilization.
-
Protocol 2: Competitive Protein Binding Assay
Objective: To determine the binding affinity of a test ligand to a protein with a hydrophobic binding pocket.
Materials:
-
Purified protein of interest (e.g., an odorant-binding protein, OBP) in a suitable buffer.
-
This compound stock solution (e.g., 1 mM in methanol).
-
Test ligands dissolved in a suitable solvent (e.g., methanol).
-
Fluorometer with a cuvette holder.
Procedure:
-
Determine Probe Binding:
-
Place the protein solution (e.g., 2 µM) into a cuvette.
-
Gradually add the this compound stock solution while mixing.
-
Measure the fluorescence emission spectrum after each addition until saturation is reached to determine the binding affinity of the probe itself.
-
-
Competitive Assay:
-
Use a fixed concentration of the protein (e.g., 2 µM) and this compound (e.g., 1 µM).
-
Add increasing concentrations of the test ligand.
-
Monitor the decrease in fluorescence intensity as the test ligand displaces the probe from the protein's binding pocket.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the ligand concentration to determine the IC50 value.
-
The IC50 can then be used to calculate the dissociation constant (Kd) of the ligand.
-
Visualizations
The following diagrams illustrate the conceptual workflows and principles described in the protocols.
References
N-methylnaphthalen-1-amine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-1-amine is a key aromatic amine derivative that serves as a versatile building block in organic synthesis. Its unique structural motif, featuring a methylated secondary amine on a naphthalene core, imparts specific physicochemical properties that are leveraged in the synthesis of a variety of more complex molecules, including pharmacologically active compounds. This document provides a detailed overview of the synthesis of this compound and its applications in synthetic protocols, supported by quantitative data, detailed experimental procedures, and visual diagrams to illustrate key processes.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The most common methods include the direct N-methylation of 1-naphthylamine, reductive amination of 1-naphthaldehyde with methylamine, and palladium-catalyzed Buchwald-Hartwig amination of 1-halonaphthalenes.
Synthetic Pathways Overview
Caption: Key synthetic routes to this compound.
Data Presentation: Synthesis of this compound
The following table summarizes quantitative data for the different synthetic methods.
| Synthesis Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| N-Methylation | 1-Naphthylamine, Methyl Iodide | Solid inorganic base (e.g., Li₃N) in DMF, room temperature, ultrasonication. | High | [1] |
| Reductive Amination | 1-Naphthaldehyde, Methylamine | Reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃), acidic catalyst, methanol or other suitable solvent. | Good to High | [2][3][4] |
| Buchwald-Hartwig Amination | 1-Bromonaphthalene, Methylamine | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), strong base (e.g., NaOtBu), toluene. | Good to High | [5][6] |
Experimental Protocols
Protocol 1: Synthesis via N-Methylation of 1-Naphthylamine
This protocol is based on the direct methylation of a primary arylamine using an alkyl halide.
Workflow for N-Methylation
References
- 1. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. gctlc.org [gctlc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Applications of N-methylnaphthalen-1-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-1-amine is a bicyclic aromatic amine that serves as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of the unmodified molecule are not extensively documented, its structural motif is a key component in the design of various biologically active compounds. The introduction of a methyl group to the nitrogen atom of naphthalen-1-amine can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides an overview of the applications of the this compound scaffold, with a focus on its role in the development of selective serotonin reuptake inhibitors (SSRIs).
Application Note 1: this compound Scaffold in the Development of Selective Serotonin Reuptake Inhibitors (SSRIs)
The this compound moiety has been identified as a promising pharmacophore for the development of novel SSRIs. The modulation of the serotonergic system by inhibiting the reuptake of serotonin from the synaptic cleft is a well-established therapeutic strategy for treating central nervous system (CNS) disorders, including major depressive disorder and anxiety disorders.[1]
A key structure-activity relationship (SAR) study on a series of 3-(naphthalen-1-yl)propan-1-amine derivatives has demonstrated the importance of N-methylation for potent serotonin transporter (SERT) inhibition.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of a series of 3-(naphthalen-1-yl)propan-1-amine derivatives against the human serotonin transporter (hSERT), highlighting the impact of N-methylation and other structural modifications.
| Compound ID | R1 (N-substitution) | R2 (Naphthalene Ring Substitution) | hSERT IC50 (nM) | Cytotoxicity (CC50 in HEK293 cells, µM) |
| 1 | -H | -H (unsubstituted) | 150 | > 100 |
| 2a | -CH3 | -H | 75 | > 100 |
| 2b | -CH2CH3 | -H | 98 | > 100 |
| 2c | -CH(CH3)2 | -H | 125 | > 100 |
| 3a | -CH3 | 4-F | 25 | > 100 |
| 3b | -CH3 | 4-Cl | 22 | > 100 |
| 3c | -CH3 | 4-Br | 30 | > 100 |
| 3d | -CH3 | 4-OCH3 | 85 | > 100 |
| 4a | -CH3 | 6-F | 55 | > 100 |
| 4b | -CH3 | 7-F | 60 | > 100 |
Data sourced from a comparative analysis of 3-(naphthalen-1-yl)propan-1-amine derivatives.[1]
Structure-Activity Relationship (SAR) Insights:
-
N-Alkylation: Mono-methylation of the primary amine (Compound 2a ) significantly improves SERT inhibitory potency (IC50 = 75 nM) compared to the unsubstituted parent compound (Compound 1, IC50 = 150 nM).[1] This suggests that the N-methyl group contributes favorably to the binding interaction with the serotonin transporter.
-
Steric Hindrance: Increasing the steric bulk of the N-alkyl group, as seen with the ethyl (Compound 2b) and isopropyl (Compound 2c) substituents, leads to a decrease in activity, indicating a specific spatial requirement in the binding pocket.[1]
-
Naphthalene Ring Substitution: Introducing small, electron-withdrawing groups at the 4-position of the naphthalene ring, such as fluoro (Compound 3a) and chloro (Compound 3b), markedly enhances potency.[1]
Signaling Pathway
Caption: Mechanism of action of this compound derivatives as SSRIs.
Experimental Protocols
Protocol 1: General Synthesis of N-Methyl-3-(naphthalen-1-yl)propan-1-amine Derivatives
This protocol describes a general method for the synthesis of N-methylated naphthalen-1-yl-propan-1-amine derivatives, which can be adapted for the synthesis of various analogs for SAR studies.
Materials:
-
3-(Naphthalen-1-yl)propan-1-amine
-
Paraformaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Imine Formation: To a solution of 3-(naphthalen-1-yl)propan-1-amine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq). Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-methyl-3-(naphthalen-1-yl)propan-1-amine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro SERT Inhibition Assay
This protocol outlines a method for evaluating the inhibitory activity of synthesized compounds against the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]Serotonin
-
Test compounds (this compound derivatives)
-
Fluoxetine (positive control)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Plate hSERT-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (fluoxetine) in the assay buffer.
-
Assay: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and pre-incubate for 10 minutes at 37 °C.
-
Radioligand Addition: Add [³H]Serotonin to each well and incubate for 15 minutes at 37 °C.
-
Termination and Lysis: Terminate the uptake by washing the cells rapidly with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Serotonin uptake (IC50) by non-linear regression analysis of the concentration-response curves.
Experimental Workflow
Caption: A general workflow for the discovery of novel SSRIs.
Other Potential Applications
While the application in SSRI development is a prominent example, the this compound scaffold and its derivatives have been explored in other therapeutic areas, leveraging the diverse biological activities associated with the naphthalene core. These include:
-
Antifungal Agents: N-methyl-1-naphthalenemethanamine is a key intermediate in the synthesis of the antifungal drug Terbinafine.[2] This highlights the potential of the broader N-methylated naphthalene scaffold in antifungal drug discovery.
-
Antimicrobial Agents: Various derivatives of naphthalen-1-amine have shown antimicrobial and antifungal properties. Further exploration of N-methylated analogs in this area is warranted.
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The demonstrated enhancement of SERT inhibitory activity upon N-methylation underscores the significance of this structural modification in medicinal chemistry. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel this compound derivatives for various biological targets. Further investigation into the diverse pharmacological potential of this scaffold is encouraged to unlock new therapeutic opportunities.
References
N-Methylnaphthalen-1-amine: A Key Intermediate in the Synthesis of Allylamine Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-methylnaphthalen-1-amine as a crucial intermediate in the synthesis of prominent allylamine antifungal pharmaceuticals, namely Naftifine and Terbinafine. These drugs are widely used in the treatment of various fungal infections. The protocols outlined below are compiled from established synthetic routes and provide a comprehensive guide for laboratory-scale preparation.
Introduction
This compound, more specifically its derivative N-methyl-1-naphthalenemethanamine, serves as a foundational molecular scaffold for the synthesis of a class of antifungal agents known as allylamines. These compounds function by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential constituent of fungal cell membranes, analogous to cholesterol in mammalian cells.[4][5] Its depletion and the concurrent accumulation of toxic squalene disrupt the fungal cell membrane integrity, leading to cell death.[1][5] This targeted mechanism of action makes allylamine antifungals effective therapeutic agents.
This document details the synthetic protocols for N-methyl-1-naphthalenemethanamine and its subsequent conversion to Naftifine and Terbinafine.
Synthesis of the Key Intermediate: N-Methyl-1-naphthalenemethanamine
The synthesis of N-methyl-1-naphthalenemethanamine is a critical first step. An improved and impurity-free process starts from 1-chloromethylnaphthalene.[6] The process involves the formation of an N-formyl intermediate followed by hydrolysis to yield the desired secondary amine.
Experimental Protocol: Synthesis of N-Methyl-1-naphthalenemethanamine
Step 1: Formation of N-methyl-N-(1-naphthylmethyl)formamide
-
In a suitable reaction vessel, charge 1-chloromethylnaphthalene (100g), N-methylformamide (120g), and a phase transfer catalyst such as tetra-n-butylammonium bromide (5g).[6]
-
Cool the reaction mixture to 5°C.
-
Slowly add powdered potassium hydroxide (50g) in portions, ensuring the internal temperature does not exceed 5°C.[6]
-
Maintain the reaction at this temperature for 4 hours.[6]
-
Allow the reaction mixture to warm to 25°C and dilute with water (200ml) and toluene (200ml).[6]
-
Separate the organic layer and extract the aqueous layer with toluene (200ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-methyl-N-(1-naphthylmethyl)formamide, which can be used directly in the next step.[6]
Step 2: Hydrolysis to N-Methyl-1-naphthalenemethanamine
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in 20% aqueous sodium hydroxide (300ml).[6]
-
Heat the mixture at 60-70°C for 7 hours.[6]
-
Cool the reaction mixture to 25°C and extract with toluene (2 x 200ml).[6]
-
Extract the combined toluene layers with 3N hydrochloric acid (2 x 300ml).[6]
-
Treat the acidic aqueous layer with activated carbon and filter.
-
Basify the filtrate to pH 10.0 with 20% aqueous sodium hydroxide.[6]
-
Extract the liberated base into toluene and distill off the solvent to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure N-methyl-1-naphthalenemethanamine.[6][7]
Quantitative Data: Synthesis of N-Methyl-1-naphthalenemethanamine
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-Chloromethylnaphthalene, N-Methylformamide | Potassium Hydroxide, Tetrabutylammonium Bromide, Toluene, Water | 5 -> 25 | 4 | - | Crude |
| 2 | N-methyl-N-(1-naphthylmethyl)formamide | Sodium Hydroxide, Toluene, Hydrochloric Acid | 60-70 | 7 | 85 | >95 (after distillation)[7] |
Application in Pharmaceutical Synthesis: Naftifine and Terbinafine
N-methyl-1-naphthalenemethanamine is the cornerstone for building the more complex allylamine antifungals. The following sections detail the synthesis of Naftifine and Terbinafine from this key intermediate.
Synthesis of Naftifine
Naftifine is synthesized by the N-alkylation of N-methyl-1-naphthalenemethanamine with cinnamyl chloride.
Experimental Protocol: Synthesis of Naftifine Hydrochloride
-
In a reactor, add 30-35% sodium hydroxide solution (170-200ml), N-methyl-1-naphthalenemethanamine (171g), and toluene (1L).[8]
-
Heat the mixture to reflux.
-
Slowly add a solution of cinnamyl chloride (153g) in toluene over approximately 2 hours with stirring.[8]
-
Continue stirring at reflux for an additional 5 hours.[8]
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the organic layer with water (2 x 500ml).[8]
-
Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to adjust the pH to strongly acidic, which will precipitate the product as an oily substance.[8]
-
Triturate the oil to induce solidification, then filter the solid.
-
Dry the solid to obtain crude naftifine hydrochloride.
-
Recrystallize the crude product from a mixture of ethyl acetate and methanol (1:1 v/v) to yield pure naftifine hydrochloride.[9]
Quantitative Data: Synthesis of Naftifine Hydrochloride
| Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| N-Methyl-1-naphthalenemethanamine, Cinnamyl Chloride | Sodium Hydroxide, Toluene, Hydrochloric Acid, Ethyl Acetate, Methanol | Reflux | 7 | ~55 (based on reacted naphthalene)[8] | >98 (after recrystallization)[9] |
Synthesis of Terbinafine
The synthesis of Terbinafine involves the reaction of N-methyl-1-naphthalenemethanamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne.
Experimental Protocol: Synthesis of Terbinafine
-
Condense N-methyl-1-naphthalenemethanamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne in the presence of a base such as sodium carbonate in a suitable solvent like dimethylformamide (DMF).[10]
-
The reaction of N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine with tert-butylacetylene in the presence of a Nickel(II) chloride catalyst in THF can also be employed.[11]
-
Heat the reaction mixture at 90-95°C for 1-4 hours.[11]
-
After completion, cool the reaction mixture and work up by adding an aqueous solution of EDTA disodium salt and extracting with toluene.[11]
-
Wash the combined organic phases with water and concentrate to give crude terbinafine.
-
The crude product can be purified by conversion to its hydrochloride salt and subsequent crystallization. The overall yield is typically between 60 and 70 molar percent with a purity exceeding 99%.[12]
Quantitative Data: Synthesis of Terbinafine
| Reactants | Reagents/Solvents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine, tert-butylacetylene | Tetrahydrofuran (THF), EDTA disodium salt solution, Toluene | NiCl2 | 90-95 | 1-4 | 60-70 | >99 (as hydrochloride salt)[12] |
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The allylamine antifungals, including Naftifine and Terbinafine, exert their therapeutic effect by specifically targeting the fungal ergosterol biosynthesis pathway.
Caption: Inhibition of Squalene Epoxidase by Allylamine Antifungals.
Experimental Workflow for Pharmaceutical Synthesis
The overall process from the starting material to the final active pharmaceutical ingredient (API) can be visualized as a multi-step workflow.
References
- 1. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brandgrow.fun [brandgrow.fun]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Process For Preparing Terbinafine [quickcompany.in]
- 11. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with N-methylnaphthalen-1-amine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the pre-column derivatization of primary and secondary amines using N-methylnaphthalen-1-amine for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Introduction
The quantitative analysis of amines is critical in numerous fields, including pharmaceutical sciences, environmental analysis, and clinical diagnostics. Many aliphatic amines lack a significant chromophore or fluorophore, making their direct detection by HPLC challenging, especially at low concentrations. Pre-column derivatization addresses this limitation by reacting the amine with a labeling agent to form a stable derivative with strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity and improving chromatographic separation.
While this compound is not a commonly documented derivatization reagent for this purpose, this application note provides an adapted protocol based on the well-established use of structurally similar reagents, such as 1-naphthylisocyanate.[1][2] The naphthalene moiety in this compound is expected to yield derivatives with strong UV absorption and fluorescence properties, enabling sensitive detection.[1][2] This method is designed for the analysis of primary and secondary amines.
Principle of Derivatization
The proposed derivatization reaction involves the nucleophilic attack of the amine on an activated form of this compound. For this protocol, we will adapt the principles used for similar derivatizing agents, which often involve reacting the amine with a reagent that forms a stable, detectable product. In this adapted method, we will consider the reaction of amines with an activated this compound derivative (e.g., an isocyanate or a sulfonyl chloride derivative, which would need to be synthesized from this compound). For the purpose of this protocol, we will proceed with a hypothetical activated reagent, "NMN-Cl" (N-methylnaphthalen-1-sulfonyl chloride), as an illustrative example of a common activation strategy for derivatization.
The primary or secondary amine acts as a nucleophile, attacking the electrophilic center of the derivatizing reagent. The reaction results in the formation of a stable sulfonamide derivative that incorporates the naphthalene group, allowing for highly sensitive detection.
Experimental Protocols
1. Reagents and Materials
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 50 mg of the activated this compound reagent (e.g., "NMN-Cl") and dissolve it in 5 mL of anhydrous acetonitrile. Note: This solution should be prepared fresh daily as many derivatization reagents are moisture-sensitive.
-
Amine Standard Solutions: Prepare stock solutions of individual amine standards (e.g., methylamine, ethylamine, diethylamine) at a concentration of 1 mg/mL in HPLC-grade water or a suitable solvent.[2] Working standards of various concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) can be prepared by diluting the stock solution.[2]
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 100 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH.
-
Quenching Solution (e.g., 1 M Glycine): Prepare a 1 M solution of glycine in HPLC-grade water to stop the derivatization reaction by consuming excess reagent.
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
0.1% Formic Acid in Water and Acetonitrile
-
Syringe filters (0.45 µm)
2. Sample Preparation
For biological or complex matrices, a sample clean-up step is necessary to remove interfering substances. This may include protein precipitation (e.g., with perchloric acid or acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).[1][3]
3. Derivatization Procedure
-
In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 100 µL of the derivatization reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
Cool the mixture to room temperature.
-
Add 50 µL of the quenching solution to stop the reaction and consume any excess derivatization reagent. Vortex for 30 seconds.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
4. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection:
-
UV Detection: Wavelength to be determined based on the absorbance maximum of the derivatized amine (a preliminary scan should be performed).
-
Fluorescence Detection: Excitation and emission wavelengths to be optimized for the specific derivative (e.g., Excitation: 280 nm, Emission: 340 nm as a starting point for naphthalene-based derivatives).
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Data Presentation
Table 1: Representative Chromatographic Data for Derivatized Amines
| Analyte | Retention Time (min) |
| Methylamine | 8.5 |
| Ethylamine | 10.2 |
| Diethylamine | 12.8 |
| Propylamine | 13.5 |
| Butylamine | 15.1 |
Table 2: Representative Method Validation Parameters
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine | 0.1 - 10 | >0.999 | 0.02 | 0.06 |
| Ethylamine | 0.1 - 10 | >0.999 | 0.02 | 0.07 |
| Diethylamine | 0.1 - 10 | >0.998 | 0.03 | 0.09 |
| Propylamine | 0.1 - 10 | >0.999 | 0.03 | 0.10 |
| Butylamine | 0.1 - 10 | >0.998 | 0.04 | 0.12 |
Note: The data presented in these tables are hypothetical and representative of what could be expected from a validated HPLC method for derivatized amines. Actual values must be determined experimentally.[4][5]
Visualizations
Caption: Experimental workflow for the pre-column derivatization and HPLC analysis of amines.
Caption: Chemical reaction scheme for the derivatization of an amine with a hypothetical reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals | MDPI [mdpi.com]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Isocyanates in Air using N-methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanates are a class of highly reactive chemical compounds widely used in the production of polyurethanes, which are found in paints, foams, adhesives, and elastomers. Due to their high reactivity, isocyanates are potent respiratory and dermal sensitizers, and exposure to even minute concentrations can lead to occupational asthma and other adverse health effects. Therefore, sensitive and reliable methods for the determination of isocyanate concentrations in workplace air are crucial for ensuring worker safety and compliance with occupational exposure limits.
This application note describes a detailed protocol for the determination of airborne isocyanates using N-methylnaphthalen-1-amine as a derivatizing agent followed by high-performance liquid chromatography (HPLC) with UV detection. The this compound reacts with the isocyanate group to form a stable urea derivative, which can be readily separated and quantified. This method is applicable to a range of isocyanates, including common industrial products like toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI).
Principle of the Method
The analytical method is based on the following key steps:
-
Air Sampling: A known volume of air is drawn through a collection medium (e.g., a glass fiber filter) impregnated with the derivatizing agent, this compound.
-
Derivatization: The airborne isocyanates are trapped on the filter and react with this compound to form a stable, non-volatile N-methyl-N-(1-naphthyl) urea derivative.
-
Sample Preparation: The urea derivative is desorbed from the filter using a suitable solvent.
-
HPLC Analysis: The desorbed sample is injected into an HPLC system for separation and quantification of the specific isocyanate-urea derivative.
-
Quantification: The concentration of the isocyanate in the air is calculated based on the amount of the derivative detected and the volume of air sampled.
The general reaction for the derivatization of a monoisocyanate (R-NCO) is depicted below:
Caption: Derivatization of an isocyanate with this compound.
Experimental Protocols
Reagents and Materials
-
This compound (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Toluene (analytical grade)
-
Methanol (analytical grade)
-
Isocyanate standards (e.g., 2,4-TDI, 2,6-TDI, MDI, HDI)
-
Glass fiber filters (e.g., 25 mm)
-
Impinger/filter cassette sampling heads
-
Personal air sampling pump
-
HPLC system with UV detector
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Standard laboratory glassware
Preparation of Reagents
Derivatizing Solution (Impregnating Solution): Prepare a solution of 0.1 mg/mL this compound in toluene.
Filter Impregnation:
-
Place glass fiber filters in a clean glass container.
-
Add a sufficient volume of the derivatizing solution to completely immerse the filters.
-
Allow the filters to soak for at least 30 minutes.
-
Remove the filters and allow them to dry completely in a fume hood.
-
Store the impregnated filters in a sealed container, protected from light, at 4°C until use.
Standard Solutions:
-
Prepare individual stock solutions of the isocyanate-urea derivatives by reacting a known amount of each isocyanate standard with an excess of this compound in acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the air samples.
Air Sampling
-
Assemble the sampling train by placing an impregnated filter in a filter cassette.
-
Connect the filter cassette to a calibrated personal air sampling pump.
-
Position the sampling head in the breathing zone of the worker or at a fixed location for area monitoring.
-
Sample the air at a flow rate of 1-2 liters per minute for a predetermined period.[1] The total sample volume should be sufficient to detect the isocyanates at the desired concentration level.
-
After sampling, cap the filter cassette and store it at 4°C until analysis.
Sample Preparation
-
Carefully remove the filter from the cassette and place it in a glass vial.
-
Add 5 mL of acetonitrile to the vial.
-
Cap the vial and gently agitate for 30 minutes to desorb the urea derivative.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
The following HPLC conditions are a general guideline and may require optimization for specific isocyanates and analytical columns.
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detector | UV at 254 nm |
Data Presentation
The following table summarizes representative performance data for the analysis of common isocyanates using a derivatization method followed by HPLC. Note that these are typical values and will vary depending on the specific isocyanate, instrumentation, and laboratory conditions. A full method validation should be performed to determine the specific performance characteristics for this method.
| Isocyanate | Limit of Detection (LOD) (µg/m³) | Limit of Quantification (LOQ) (µg/m³) | Recovery (%) |
| 2,4-TDI | 0.1 | 0.3 | 95 - 105 |
| 2,6-TDI | 0.1 | 0.3 | 95 - 105 |
| MDI | 0.2 | 0.6 | 90 - 110 |
| HDI | 0.1 | 0.4 | 92 - 108 |
Method Validation
A comprehensive validation of this analytical method should be conducted to ensure its accuracy, precision, and reliability for its intended purpose. Key validation parameters to be assessed include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for isocyanate determination.
Caption: Logical flow of the analytical method.
Conclusion
The use of this compound as a derivatizing agent provides a robust and sensitive method for the determination of isocyanates in air. The detailed protocol and validation guidelines presented in this application note offer a comprehensive framework for researchers and occupational hygienists to accurately assess workplace exposure to these hazardous compounds. The implementation of such monitoring strategies is essential for the protection of worker health in industries where isocyanates are utilized.
References
Application Notes and Protocols for N-methylnaphthalen-1-amine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-1-amine is a fluorescent molecule belonging to the naphthalenamine class of compounds. Naphthalenamine derivatives are known for their utility as fluorescent probes due to their sensitivity to the local environment, a property known as solvatochromism. This characteristic makes them valuable tools for investigating cellular structures and processes. While specific applications of this compound in fluorescence microscopy are not extensively documented, its structural similarity to well-characterized probes like 1-naphthylamine and N-phenyl-1-naphthylamine suggests its potential as a fluorescent stain for cellular imaging. These application notes provide a detailed protocol for the use of this compound in fluorescence microscopy, with the understanding that specific parameters may require optimization based on the experimental system.
Principle of Action
The fluorescence of naphthalenamine derivatives is often dependent on the polarity of their microenvironment. In aqueous environments, they may exhibit weak fluorescence, which can be significantly enhanced upon partitioning into hydrophobic regions such as lipid membranes or the hydrophobic pockets of proteins. This change in fluorescence intensity can be used to visualize cellular membranes and potentially other subcellular compartments. The addition of a methyl group to the amine in this compound may influence its lipophilicity and spectral properties compared to its parent compound, 1-naphthylamine.
Data Presentation
Table 1: Photophysical Properties of this compound and Related Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Notes |
| This compound | ~320-340 (Estimated) | ~410-440 (Estimated) | ~90-100 (Estimated) | Spectral properties are estimated based on related compounds and are likely solvent-dependent. |
| 1-Naphthylamine | ~316 | ~434 | 118 | Data for the parent compound provides a reference for spectral characteristics.[1] |
| N-Phenylnaphthalen-1-amine | ~337 | ~407 | 70 | A structurally similar compound used as a fluorescent probe.[2] |
Note: The spectral properties of this compound are presented as estimated values and should be experimentally determined for the specific solvent and cellular environment.
Experimental Protocols
Protocol 1: Live Cell Staining with this compound
This protocol outlines a general procedure for staining live cultured cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging medium
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging vessel.
-
-
Staining Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution to a final working concentration in pre-warmed live-cell imaging medium. A starting concentration range of 1-10 µM is recommended.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths (e.g., DAPI or similar UV-filter set).
-
Protocol 2: Fixed Cell Staining with this compound
This protocol is for staining the membranes of fixed cells. Note that fixation and permeabilization can affect membrane integrity and dye distribution.
Materials:
-
Stained cells from Protocol 1 (up to step 5)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Staining:
-
Follow steps 1-5 of the Live Cell Staining Protocol.
-
-
Fixation:
-
After incubation with the probe, remove the staining solution.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
-
Washing:
-
Remove the PFA solution.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If intracellular targets are to be co-stained, permeabilize the cells with a suitable detergent. For membrane staining, this step may be omitted.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells on a fluorescence microscope.
-
Mandatory Visualization
Caption: Workflow for live cell staining with this compound.
Caption: Principle of solvatochromic fluorescence of this compound.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Troubleshooting
-
Low Signal: Increase the concentration of the probe or the incubation time. Ensure that the fluorescence microscope filters are appropriate for the estimated excitation and emission wavelengths.
-
High Background: Decrease the concentration of the probe or shorten the incubation time. Ensure thorough washing to remove excess probe.
-
Phototoxicity: Minimize the exposure of cells to the excitation light. Use the lowest possible laser power and exposure time that provides an adequate signal.
-
No Staining: Verify the viability of the cells. Confirm the proper preparation of the probe stock and working solutions.
Disclaimer: This protocol is a general guideline. Researchers should perform their own optimization for specific cell types and experimental setups. The photophysical properties of this compound are estimated and should be experimentally verified.
References
Application Notes and Protocols for the Synthesis of Aza-Polycyclic Aromatic Hydrocarbons using N-methylnaphthalen-1-amine as a Building Block
Abstract:
This document provides detailed application notes and experimental protocols for the synthesis of aza-polycyclic aromatic hydrocarbons (aza-PAHs), specifically benzo[c]phenanthridine derivatives, using N-methylnaphthalen-1-amine as a key building block. The synthetic strategy involves a two-step sequence: N-acylation of this compound followed by a photochemical cyclization of the resulting N-acyl-N-methylnaphthalen-1-amine intermediate. This methodology offers a versatile route to novel aza-PAHs, which are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant applications in optoelectronic materials and as scaffolds in medicinal chemistry. The incorporation of nitrogen atoms into the PAH framework, creating aza-PAHs, can profoundly modulate their electronic properties, fluorescence, and biological activity. Benzo[c]phenanthridine alkaloids, a class of aza-PAHs, have garnered attention for their wide range of biological activities, including anticancer and antimicrobial properties.
This application note details a robust synthetic route to aza-PAHs, commencing with the readily available this compound. The synthesis proceeds via an N-acylation step to form an amide precursor, followed by an intramolecular photochemical cyclization to construct the polycyclic system. This approach is advantageous due to the modularity of the N-acyl group, allowing for the introduction of diverse substituents to fine-tune the properties of the final aza-PAH.
Overall Synthetic Workflow
The overall workflow for the synthesis of aza-PAHs from this compound is depicted in the following diagram.
Figure 1: Overall synthetic workflow from this compound to aza-PAHs.
Experimental Protocols
3.1. Step 1: N-Acylation of this compound
This protocol describes the synthesis of N-methyl-N-(naphthalen-1-yl)benzamide, a key intermediate for the photochemical cyclization. The procedure is adapted from standard N-acylation methods for secondary amines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Benzoyl chloride | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 1 M Hydrochloric acid (HCl) | ACS Reagent | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Brine | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |
| Round-bottom flask (100 mL) | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Dropping funnel | - | VWR |
| Separatory funnel (250 mL) | - | VWR |
| Rotary evaporator | - | Buchi |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq.) to the stirred solution.
-
Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture via a dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-methyl-N-(naphthalen-1-yl)benzamide.
3.2. Step 2: Photochemical Cyclization to form a Benzo[c]phenanthridine Derivative
This protocol describes the intramolecular photochemical cyclization of N-methyl-N-(naphthalen-1-yl)benzamide to yield the corresponding benzo[c]phenanthridine derivative. This procedure is based on established methods for the photocyclization of N-arylenamides.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-methyl-N-(naphthalen-1-yl)benzamide | Synthesized in Step 1 | - |
| Methanol | HPLC Grade | Fisher Scientific |
| Photoreactor | - | Ace Glass |
| High-pressure mercury lamp (e.g., 450W) | - | Hanovia |
| Quartz immersion well | - | Ace Glass |
| Nitrogen gas | High purity | Airgas |
| Rotary evaporator | - | Buchi |
Procedure:
-
Dissolve N-methyl-N-(naphthalen-1-yl)benzamide in methanol in a quartz reaction vessel to a concentration of approximately 0.01 M.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in a photoreactor equipped with a high-pressure mercury lamp and a cooling system to maintain the reaction at room temperature.
-
Irradiate the solution with UV light (e.g., using a Pyrex filter to block wavelengths below 280 nm to prevent photodegradation) for 24-48 hours.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzo[c]phenanthridine derivative.
Proposed Reaction Mechanism
The photochemical cyclization is proposed to proceed through a 6π-electrocyclization mechanism.
Figure 2: Proposed mechanism for the photochemical cyclization.
Expected Results and Characterization
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Step 1: N-Acylation | Step 2: Photochemical Cyclization |
| Product | N-methyl-N-(naphthalen-1-yl)benzamide | Benzo[c]phenanthridine derivative |
| Expected Yield | 80-95% | 40-70% |
| Appearance | White to off-white solid | Yellowish solid |
| ¹H NMR | Characteristic signals for naphthalene and benzoyl groups, and N-methyl singlet. | Aromatic signals in the downfield region, consistent with a polycyclic aromatic system. |
| ¹³C NMR | Resonances corresponding to the amide and aromatic carbons. | Resonances corresponding to the fused aromatic rings. |
| Mass Spectrometry (HRMS) | Calculated m/z for C₁₈H₁₅NO should be observed. | Calculated m/z for the dehydrogenated product should be observed. |
| UV-Vis Absorption (λmax) | - | Expected absorption bands in the UV-visible region characteristic of aza-PAHs. |
| Fluorescence Emission (λem) | - | Expected fluorescence in the visible region upon excitation. |
Spectroscopic Data for a Representative Benzo[c]phenanthridine Derivative:
-
¹H NMR (DMSO-d₆): δ 9.52 (s, 1H), 8.79 (d, J = 9.0 Hz, 1H), 8.25 – 8.14 (m, 3H), 7.79 – 7.71 (m, 2H), 7.57 (dd, J = 9.3, 2.2 Hz, 1H), 4.68 (s, 3H).[1]
-
¹³C NMR (DMSO): δ 158.02, 156.04, 151.57, 136.47, 133.51, 133.20, 131.12, 130.30, 129.67, 125.48, 124.56, 119.74, 118.74, 118.38, 115.79, 108.32, 50.47.[1]
-
HRMS (ESI): Calculated and found m/z values should be in agreement.[1]
Applications and Future Directions
The synthesized aza-PAHs can be investigated for a variety of applications:
-
Organic Electronics: As potential materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their extended π-conjugation.
-
Fluorescent Probes: Their photophysical properties can be exploited for the development of fluorescent sensors for ions or small molecules.
-
Drug Development: As scaffolds for the synthesis of novel therapeutic agents, leveraging the known biological activities of benzo[c]phenanthridine alkaloids.
Future work could involve the synthesis of a library of aza-PAHs by varying the acylating agent in Step 1 to explore the structure-property relationships of these fascinating molecules.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Acylating agents such as benzoyl chloride are corrosive and lachrymatory; appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
-
Photochemical reactions should be carried out in a properly shielded apparatus to avoid exposure to high-intensity UV radiation.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: Determination of Fluorescence Quantum Yield of N-methylnaphthalen-1-amine using the Comparative Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process of a substance.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] This application note provides a detailed protocol for determining the relative fluorescence quantum yield of N-methylnaphthalen-1-amine in cyclohexane by comparison to a well-characterized standard, Quinine Sulfate. The comparative method is employed due to its reliability and accessibility, making it suitable for standard laboratory instrumentation.[3][4]
Principle of the Method
The relative method for measuring fluorescence quantum yield compares the fluorescence intensity of a test sample to that of a reference standard with a known quantum yield.[4] When the sample and standard solutions are prepared to have identical absorbance at the same excitation wavelength, it is assumed they absorb an equal number of photons.[3] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
In practice, to enhance accuracy and account for potential inner filter effects, a series of solutions with varying concentrations are prepared for both the sample and the standard.[5] The integrated fluorescence intensity is then plotted against the absorbance at the excitation wavelength. The resulting linear plots should pass through the origin, and their gradients (slopes) are used to calculate the quantum yield of the test sample (Φ_X) using the following equation[2][3]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the fluorescence quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively.
Materials and Instrumentation
Materials:
-
Test Compound: this compound (C₁₁H₁₁N)
-
Reference Standard: Quinine Sulfate Dihydrate
-
Solvents: Cyclohexane (spectroscopic grade), 0.1 M Sulfuric Acid (H₂SO₄)
-
Cuvettes: 10 mm path length quartz fluorescence cuvettes and quartz UV-Vis cuvettes.
Instrumentation:
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with high precision.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument must be capable of providing spectrally corrected emission data.[6]
Experimental Protocols
3.1. Preparation of Stock Solutions
-
This compound (Sample): Prepare a 1.0 x 10⁻⁴ M stock solution by dissolving the required mass of this compound in spectroscopic grade cyclohexane.
-
Quinine Sulfate (Standard): Prepare a 1.0 x 10⁻⁴ M stock solution by dissolving Quinine Sulfate in 0.1 M H₂SO₄.
3.2. Preparation of Dilutions
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The concentrations should be chosen such that the absorbance at the selected excitation wavelength is within the range of 0.02 to 0.1 to ensure a linear relationship and minimize inner filter effects.[5][7]
-
Prepare a "blank" solution for each solvent (cyclohexane and 0.1 M H₂SO₄) to be used for background correction.
3.3. Absorbance and Fluorescence Measurements
-
Instrument Setup: Turn on the spectrophotometer and spectrofluorometer and allow them to warm up for at least 30 minutes for stable readings. Set the excitation wavelength on the spectrofluorometer to 350 nm. Set the excitation and emission slit widths to a low value (e.g., 2-5 nm) to ensure good spectral resolution.[7] These settings must remain constant for all measurements.[5]
-
Absorbance Measurement:
-
Record the absorbance spectra for all prepared solutions (sample and standard) over a relevant wavelength range (e.g., 250-400 nm).
-
Use the corresponding pure solvent as a blank for baseline correction.
-
Note the absorbance value of each solution at the excitation wavelength (350 nm).
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum for each solution.
-
Use the same excitation wavelength (350 nm) for all measurements.
-
Record the emission spectra over a range that covers the entire emission profile (e.g., for Quinine Sulfate: 400-600 nm; for this compound, a similar or slightly shifted range may be required, determined by a preliminary scan).
-
Ensure the emission spectra are corrected for the instrument's detector response.[6]
-
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
Data Presentation and Analysis
The photophysical properties of the reference standard, Quinine Sulfate, are well-documented.
Table 1: Photophysical Properties of Reference Standard
| Parameter | Value | Reference |
| Compound | Quinine Sulfate | [8] |
| Solvent | 0.1 M H₂SO₄ | [8] |
| Excitation λ | 350 nm | [8] |
| Emission λ (max) | ~450 nm | [8] |
| Quantum Yield (Φ_ST) | 0.54 | [8] |
| Refractive Index (η_ST) | 1.33 | [2] |
After collecting the experimental data, plot the integrated fluorescence intensity versus absorbance for both this compound and Quinine Sulfate. Perform a linear regression for each data set to obtain the gradients.
Table 2: Experimental Data and Quantum Yield Calculation for this compound
| Sample | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| Quinine Sulfate 1 | 0.021 | 155,400 |
| Quinine Sulfate 2 | 0.042 | 310,500 |
| Quinine Sulfate 3 | 0.063 | 464,900 |
| Quinine Sulfate 4 | 0.081 | 601,200 |
| Quinine Sulfate 5 | 0.100 | 742,000 |
| This compound 1 | 0.025 | 115,100 |
| This compound 2 | 0.048 | 221,000 |
| This compound 3 | 0.069 | 317,900 |
| This compound 4 | 0.085 | 391,500 |
| This compound 5 | 0.098 | 451,300 |
| Gradient (Grad_ST) | 7.41 x 10⁶ | |
| Gradient (Grad_X) | 4.61 x 10⁶ | |
| Refractive Index of Cyclohexane (η_X) | 1.42 | |
| Calculated Quantum Yield (Φ_X) | 0.36 |
Note: The data presented in Table 2 are illustrative and should be replaced with actual experimental results.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for determining the fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion
This application note provides a comprehensive and reliable protocol for measuring the fluorescence quantum yield of this compound using the comparative method with Quinine Sulfate as a standard. Adherence to the specified conditions, particularly maintaining low absorbance values and ensuring proper spectral correction, is critical for obtaining accurate and reproducible results.[6][7] This methodology is broadly applicable for the characterization of new fluorescent compounds, which is essential in fields such as probe development and high-throughput screening in drug discovery.[4]
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. static.horiba.com [static.horiba.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 8. publications.iupac.org [publications.iupac.org]
Application Notes and Protocols: N-methylnaphthalen-1-amine in the Synthesis of Hole-Transporting Materials for OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-1-amine serves as a versatile building block for the synthesis of advanced hole-transporting materials (HTMs) crucial for the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its naphthalene core offers a larger, more rigid planar structure compared to simpler phenylamines, which can enhance π-π stacking and facilitate charge transport. The methyl group provides a site for further chemical modification and can influence the material's solubility and morphological stability. This document provides an overview of the application of this compound in designing HTMs, including proposed synthesis protocols, characterization methods, and expected performance metrics based on analogous compounds. While direct literature on HTMs derived specifically from this compound is sparse, the principles outlined below are based on well-established practices in the field of organic electronics for similar arylamine and naphthalene-based compounds.
Design Principles of this compound Based HTMs
The core strategy in designing HTMs from this compound involves coupling it with other aromatic amines or carbazole moieties to create larger, starburst, or dendritic structures. These larger molecules exhibit high glass transition temperatures (Tg), which is critical for preventing the crystallization of the thin films in OLED devices and thus enhancing their operational lifetime. The Highest Occupied Molecular Orbital (HOMO) energy level of the resulting HTM needs to be well-matched with the anode's work function and the emissive layer's HOMO level to ensure efficient hole injection and transport.
Proposed Synthesis of a Model HTM: N,N'-bis(4-(methyl(naphthalen-1-yl)amino)phenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (MNP-TPD)
This section outlines a hypothetical, yet standard, two-step synthesis protocol for a triaryamine-based HTM incorporating the this compound moiety. The synthesis is based on the widely used Buchwald-Hartwig amination reaction.
Step 1: Synthesis of 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline
-
Reactants: this compound, 1-bromo-4-iodobenzene, Palladium(II) acetate (Pd(OAc)2), Tri-tert-butylphosphine (P(t-Bu)3), Sodium tert-butoxide (NaOt-Bu).
-
Solvent: Anhydrous Toluene.
-
Protocol:
-
In a nitrogen-filled glovebox, add this compound (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), Sodium tert-butoxide (1.4 eq.), and a catalytic amount of Pd(OAc)2 and P(t-Bu)3 to a flame-dried Schlenk flask.
-
Add anhydrous toluene to the flask and stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline.
-
Step 2: Synthesis of MNP-TPD
-
Reactants: 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline, N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (NPD), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)3-HBF4), Sodium tert-butoxide (NaOt-Bu).
-
Solvent: Anhydrous Toluene.
-
Protocol:
-
In a nitrogen-filled glovebox, combine 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline (2.2 eq.), NPD (1.0 eq.), Sodium tert-butoxide (2.8 eq.), and catalytic amounts of Pd2(dba)3 and P(t-Bu)3-HBF4 in a Schlenk flask.
-
Add anhydrous toluene and stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture, quench with water, and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the final product by temperature-gradient sublimation to obtain high-purity MNP-TPD suitable for device fabrication.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methylnaphthalen-1-amine
Welcome to the technical support center for the synthesis of N-methylnaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this key intermediate. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: There are several established methods for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. The three most common routes are:
-
Reductive Amination of Naphthalene-1-carboxaldehyde: This is a widely used laboratory method that involves the reaction of naphthalene-1-carboxaldehyde with methylamine to form an intermediate imine, which is then reduced to the target amine.[1][2][3]
-
Alkylation of Methylamine with 1-Chloromethylnaphthalene: This route is common in industrial processes, particularly for the synthesis of antifungal agents like Terbinafine.[4] It involves the direct reaction of 1-chloromethylnaphthalene with methylamine.
-
Two-Step Synthesis via N-methylformamide: An alternative method designed to avoid common impurities involves reacting 1-chloromethylnaphthalene with the anion of N-methylformamide, followed by acid or base hydrolysis to yield the final product.[1] This method is noted for preventing the formation of tertiary amine impurities.[1]
Q2: Which synthetic route generally provides the highest yield and purity?
A2: The two-step synthesis via an N-methyl-N-(1-naphthylmethyl)formamide intermediate often provides higher purity by preventing the formation of tertiary amine byproducts.[1] Yields for this method are reported to be high, around 85%.[5][6] While direct reductive amination is a reliable method, yields can be variable based on the reducing agent and reaction conditions. Direct alkylation with 1-chloromethylnaphthalene can be efficient but is more prone to over-alkylation, which can complicate purification and lower the isolated yield of the desired secondary amine.
Q3: What are the primary impurities I should be aware of?
A3: The main impurities depend on the synthetic route:
-
For Alkylation routes: The most common impurity is the tertiary amine, N,N-dimethyl-1-naphthalenemethanamine, formed from over-alkylation of the product. Unreacted 1-chloromethylnaphthalene may also be present.
-
For Reductive Amination: Unreacted naphthalene-1-carboxaldehyde and the corresponding alcohol (from reduction of the aldehyde) are potential impurities.
-
For the N-methylformamide route: The primary impurities are typically unreacted starting materials or residual intermediates like N-methyl-N-(1-naphthylmethyl)formamide if hydrolysis is incomplete.[6]
Q4: How can I purify the final product, this compound?
A4: The most effective purification strategy involves a combination of extraction and distillation. A standard procedure is an acid-base workup:
-
Dissolve the crude product in a non-polar organic solvent (e.g., toluene).
-
Extract the amine into an aqueous acidic solution (e.g., 3N HCl), leaving non-basic organic impurities behind.[5]
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH or KOH) to a pH of 10 or higher to liberate the free amine.[5][6]
-
Extract the pure amine back into an organic solvent.
-
Dry the organic layer, remove the solvent, and perform high-vacuum distillation to obtain the final, pure product.[5][6]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent (Reductive Amination) | Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can decompose upon storage. Use a fresh bottle or test the activity of the reagent on a known substrate. |
| Incomplete Imine Formation (Reductive Amination) | Imine formation is an equilibrium process. Ensure removal of water, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. The reaction is also sensitive to pH; maintain weakly acidic conditions (pH 4-6). |
| Poor Quality Starting Material | Verify the purity of your starting materials (e.g., naphthalene-1-carboxaldehyde or 1-chloromethylnaphthalene) by techniques like NMR or melting point analysis. |
| Suboptimal Reaction Temperature | For the hydrolysis step in the N-methylformamide route, ensure the reaction is sufficiently heated (e.g., 60-70°C for base hydrolysis or reflux for acid hydrolysis) for an adequate duration (4-7 hours).[5][6] |
| Inefficient Phase Transfer Catalyst (Alkylation) | If using a phase transfer catalyst for the alkylation of N-methylformamide, ensure it is active and used at the correct loading.[1] |
Problem 2: Presence of a Major Impurity (Based on TLC/NMR)
| Observed Impurity | Probable Cause & Synthetic Route | Suggested Solution |
| Unreacted Starting Material (Aldehyde or Chloro-compound) | Incomplete reaction. | Increase reaction time, temperature, or the molar equivalent of the other reactant (e.g., methylamine). |
| Spot at Lower Rf (TLC) corresponding to N,N-dimethyl tertiary amine | Over-alkylation in the direct alkylation of methylamine. | Use a larger excess of methylamine relative to 1-chloromethylnaphthalene to favor mono-alkylation. Alternatively, switch to the N-methylformamide route, which prevents this side reaction.[1] |
| Presence of N-methyl-N-(1-naphthylmethyl)formamide | Incomplete hydrolysis in the N-methylformamide route. | Increase the hydrolysis time, temperature, or concentration of the acid/base. Monitor the reaction by TLC until the amide spot disappears.[6] |
| Presence of 1-Naphthalenemethanol | Reduction of the starting aldehyde in the reductive amination route. | Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C) after the imine has had sufficient time to form. |
Problem 3: Difficulty with Purification
| Issue | Potential Cause | Suggested Solution |
| Product lost during acid-base workup | Incorrect pH during extraction steps. | Use a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the amine and sufficiently basic (pH > 10) to deprotonate it for extraction.[5][6] |
| Emulsion formation during extraction | High concentration of salts or tars. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
| Product decomposes during distillation | Distillation temperature is too high. | Ensure you are using a high-vacuum pump to lower the boiling point of the product. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures. |
| Amine sticks to silica gel column | Amines are basic and interact strongly with acidic silica gel. | Avoid standard silica gel chromatography if possible. If it is necessary, pre-treat the silica with a base like triethylamine (e.g., by running a solvent system containing 1-2% triethylamine through the column before loading the sample). |
Data and Protocols
Table 1: Comparison of Hydrolysis Conditions for N-methyl-N-(1-naphthylmethyl)formamide
| Condition | Reagent | Temperature | Time | Reported Yield | Reference |
| Acidic Hydrolysis | 10% aq. H₂SO₄ | Reflux | 4 hours | ~85% | [6] |
| Basic Hydrolysis | 20% aq. NaOH | 60-70 °C | 7 hours | 85% | [5][6] |
Protocol 1: Synthesis via N-methylformamide and Basic Hydrolysis
Step A: Formation of N-methyl-N-(1-naphthylmethyl)formamide This step involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a base. A patent describes reacting these in the presence of a mild base and a phase transfer catalyst.[1]
Step B: Basic Hydrolysis [5][6]
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide from Step A in a 20% aqueous sodium hydroxide solution.
-
Heat the reaction mixture to 60-70°C and maintain for 7 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature (25°C).
-
Extract the product into toluene (or another suitable organic solvent) twice.
-
Combine the organic layers and proceed with the acid-base purification as described in the FAQ section.
-
After extraction and solvent removal, purify the crude product by high-vacuum distillation to obtain pure this compound.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of N-methylnaphthalen-1-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of N-methylnaphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from the synthetic route and subsequent degradation. These may include:
-
Unreacted starting materials: Depending on the synthesis method, these could include 1-chloromethylnaphthalene or naphthalene-1-carboxaldehyde.
-
Byproducts of the synthesis: A potential byproduct is the bis-alkylated impurity, where two naphthylmethyl groups attach to the methylamine.[1] Processes have been developed to avoid the formation of this tertiary-amine impurity.[1]
-
Residual solvents: Solvents used during the reaction and extraction, such as toluene or N,N-dimethylformamide, may be present.[1]
-
Degradation products: Amines can be susceptible to oxidation, leading to colored impurities, especially upon exposure to air and light.
Q2: What are the primary methods for purifying this compound?
A2: The main purification techniques for this compound are:
-
Vacuum Distillation: This is effective for separating the product from non-volatile impurities and is a commonly cited method for obtaining pure N-methyl-1-naphthalenemethanamine.[2][3]
-
Acid/Base Treatment: This involves converting the amine into a salt (e.g., hydrochloride) to facilitate the removal of non-basic impurities. The purified amine is then liberated by treatment with a base.[1] This method is often used to remove impurities like the bis-alkylated byproduct.[1]
-
Column Chromatography: While less commonly detailed in the initial findings for this specific compound, it is a powerful technique for removing closely related impurities.
-
Recrystallization: This can be achieved by converting the amine to a salt, which is then recrystallized to achieve high purity.[2]
Q3: How should purified this compound be stored?
A3: To maintain its purity, this compound should be stored in a cool, dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation and degradation.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Product degradation on the column | The silica gel's acidic nature may be causing the amine to decompose. | Deactivate the silica gel by preparing a slurry with a small amount of a basic modifier like triethylamine in the eluent before packing the column. Alternatively, consider using a different stationary phase like alumina.[4] |
| Poor separation of impurities | The chosen eluent system has suboptimal polarity. | Systematically vary the solvent composition to improve resolution. A shallower gradient during elution can also enhance separation. |
| Product is stuck on the column | The product is too polar for the current mobile phase. | Gradually increase the polarity of the eluent to facilitate the elution of the compound. |
| Low or no recovery of the product | The compound may have degraded on the column or is irreversibly adsorbed. | Test the stability of your compound on a small amount of silica gel using a 2D TLC analysis before performing column chromatography.[5][6] If it is unstable, consider alternative purification methods. |
Recrystallization and Precipitation Issues
| Issue | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | Use a lower-boiling point solvent or a solvent mixture. A preliminary purification step, like a simple filtration through a plug of silica, can also be beneficial.[4] |
| Low recovery after recrystallization | A significant amount of the product remains dissolved in the mother liquor. | Concentrate the mother liquor and perform a second recrystallization. Ensure the purity of the second crop is analyzed separately.[4] |
| Difficulty in forming crystals | The solution is not sufficiently saturated, or nucleation is slow. | Try adding a seed crystal, scratching the inside of the flask with a glass rod at the liquid's surface, or cooling the solution very slowly. |
Distillation Issues
| Issue | Possible Cause | Suggested Solution |
| Bumping or unstable boiling | Uneven heating or the absence of boiling chips/stirring. | Ensure smooth boiling by using fresh boiling chips or a magnetic stirrer. Apply heat gradually and evenly.[7] |
| Product decomposition at high temperatures | The compound is thermally labile at its atmospheric boiling point. | Use high vacuum distillation to lower the boiling point of the compound and minimize thermal degradation.[2][3] |
| Incomplete separation of impurities | Impurities have boiling points close to that of the product. | Use a fractionating column to improve separation efficiency. Discard the initial and final fractions, which are more likely to contain impurities. |
Data Presentation
Table 1: Summary of Purification Methods and Achieved Purity
| Purification Method | Reported Purity/Yield | Key Advantages | Potential Challenges | Reference |
| High Vacuum Distillation | 85% yield of pure product | Good for large quantities; effectively removes non-volatile impurities. | Risk of thermal decomposition; may not separate impurities with similar boiling points. | [2][3] |
| Acid/Base Treatment followed by Distillation | High, with removal of specific impurities like bis-alkylation products. | Effectively removes non-basic and some closely related basic impurities. | Can be a multi-step process; requires careful pH control. | [1] |
| Recrystallization from Nitromethane | Yields crystalline product with 85% overall process yield. | Can achieve very high purity; effective for removing soluble impurities. | Requires finding a suitable solvent; potential for product loss in the mother liquor. | [2] |
Experimental Protocols
Protocol 1: Purification by Acid/Base Treatment and Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like toluene.
-
Acidic Extraction: Extract the toluene solution with an aqueous acid solution (e.g., 3N hydrochloric acid).[1] The amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the amine salt.
-
Decolorization (Optional): Treat the aqueous layer with activated carbon to remove colored impurities, followed by filtration.[1]
-
Basification: Cool the aqueous solution and slowly add a base (e.g., 20% aqueous sodium hydroxide) until the pH reaches approximately 10.0 to liberate the free amine.[1]
-
Back Extraction: Extract the liberated amine back into an organic solvent like toluene.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: High Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for high vacuum operation, including a distillation flask, a condenser, a receiving flask, and a vacuum pump with a gauge.
-
Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. A literature value reports collection of a fraction at 110-115 °C at 1.8 kPa.[2]
-
Cooling and Storage: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum. Store the purified product under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for acid/base purification of this compound.
References
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Stability and degradation pathways of N-methylnaphthalen-1-amine under experimental conditions
Technical Support Center: N-methylnaphthalen-1-amine Stability and Degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of this compound. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere.[1] Optimal storage temperatures are between 2-8°C.[1] It is also advised to protect the compound from light.
Q2: Is this compound sensitive to air?
A2: While specific data on the air sensitivity of this compound is limited, aromatic amines as a class can be susceptible to oxidation. The recommendation to store under an inert atmosphere suggests that it may be sensitive to air.[1] The hydrochloride salt of a related compound is known to be incompatible with strong oxidizing agents.[2] Therefore, it is best practice to handle the compound under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Q3: What are the known incompatibilities of this compound?
A3: this compound should be kept away from strong oxidizing agents.[2] Reactions with strong oxidizers can lead to rapid degradation.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure and data from related naphthalenamines, the potential degradation pathways for this compound include:
-
Oxidation: The amine functional group and the naphthalene ring system are susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions.[3]
-
Photodegradation: Exposure to UV light can induce photochemical transformations.[4] Studies on related naphthalenes have shown that UV irradiation can lead to the formation of various transformation products.[4][5]
-
Acid/Base Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation.[6]
-
Thermal Degradation: High temperatures can cause decomposition.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?
A1: Unexpected peaks are often indicative of degradation products. Consider the following possibilities:
-
Oxidative Degradation: Has the sample been exposed to air for an extended period? The formation of N-oxides or products from ring oxidation is possible.[3] Ensure proper inert atmosphere handling.
-
Photodegradation: Was the sample protected from light during handling and storage? Naphthalenic compounds can be light-sensitive.[4] Use amber vials or cover your glassware with aluminum foil.
-
Solvent Interaction: Is the solvent you are using reactive? Ensure the purity of your solvents and check for potential incompatibilities.
Q2: The color of my this compound sample has changed from colorless/light yellow to brown. What does this indicate?
A2: A color change to brown is a common sign of oxidation in aromatic amines.[7] This is likely due to exposure to air and/or light. While the compound may not be fully degraded, the presence of colored impurities suggests that degradation has initiated. It is recommended to use a fresh, properly stored sample for sensitive experiments.
Q3: I am seeing a loss of potency or reduced activity in my experiments using an older batch of this compound. How can I investigate this?
A3: A loss of potency suggests that the concentration of the active compound has decreased due to degradation. To investigate this, you can perform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.[8][9] This will help you to quantify the amount of pure this compound remaining and identify the impurities.
Summary of Potential Degradation Pathways
The following table summarizes the potential degradation pathways for this compound under various stress conditions. This information is based on the general behavior of aromatic amines and naphthalenes and should be confirmed by experimental studies.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Generally stable, but degradation is possible at high temperatures and extreme pH. | Ring-hydroxylated derivatives, potential cleavage of the methyl group. |
| Basic Hydrolysis | Generally stable, but degradation is possible at high temperatures and extreme pH. | Potential for dimerization or polymerization products. |
| Oxidation (e.g., H₂O₂, AIBN) | Oxidation of the amine and/or the aromatic ring. | N-oxide, quinone-type structures, ring-opened products.[3] |
| Photolytic Degradation (UV light) | Photochemical reactions, including photo-oxidation. | Hydroxylated derivatives, ring-opened products, dimers.[4][5] |
| Thermal Degradation (Heat) | Decomposition at elevated temperatures. | A complex mixture of smaller molecules and polymeric material. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation of the drug substance.[10]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
5. Thermal Degradation:
-
Place the solid this compound in a petri dish and expose it to a temperature of 105°C for 24 hours.
-
Alternatively, heat a solution of the compound at 60°C for 24 hours.
-
Dissolve the solid in a suitable solvent or dilute the solution with the mobile phase for analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the samples with the mobile phase for analysis.
Analytical Method: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable stability-indicating method, typically reverse-phase HPLC with UV detection. The method should be able to separate the parent compound from all degradation products.
Visualizations
Caption: A general workflow for conducting forced degradation studies.
Caption: A potential pathway for oxidative degradation.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. scirp.org [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
How to solve low fluorescence quantum yield of N-methylnaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low fluorescence quantum yield in N-methylnaphthalen-1-amine and related compounds. This resource is intended for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is crucial for applications requiring bright fluorescent probes, such as in bioimaging and sensitive analytical assays, as it dictates the sensitivity of the measurements.
Q2: Why does this compound exhibit a low fluorescence quantum yield?
A2: The primary reason for the low fluorescence quantum yield of this compound in many environments is a phenomenon called Twisted Intramolecular Charge Transfer (TICT).[1][2] Upon excitation with light, the methylamino group can rotate relative to the naphthalene ring. This twisting leads to the formation of a non-emissive or weakly emissive "dark" state, which provides an efficient pathway for the excited molecule to return to the ground state without emitting a photon, thus quenching the fluorescence.[1][3]
Q3: How does the solvent environment affect the fluorescence of this compound?
A3: The solvent plays a critical role in the fluorescence of this compound. Polar solvents can stabilize the charge-separated TICT state, which often leads to a decrease in fluorescence quantum yield.[4][5] Conversely, in non-polar or viscous environments, the formation of the TICT state can be hindered, resulting in enhanced fluorescence.[2][3] This sensitivity to the environment makes such molecules useful as probes for local polarity.[4]
Q4: Can the chemical structure of this compound be modified to improve its quantum yield?
A4: Yes, structural modification is a key strategy. By rigidifying the structure to prevent the rotation of the amino group, the formation of the non-emissive TICT state can be blocked.[6][7] This can be achieved by incorporating the amine into a fused ring system, for example. Such modifications can significantly enhance the fluorescence quantum yield by favoring radiative decay (fluorescence) over non-radiative pathways.[6][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving issues related to the low fluorescence of this compound in your experiments.
Issue: Observed fluorescence intensity is lower than expected.
This is a common problem that can stem from several factors related to the molecule's photophysics and the experimental setup.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Solvent-Induced Quenching | The polarity of the solvent can significantly impact the fluorescence quantum yield. The formation of the non-emissive Twisted Intramolecular Charge Transfer (TICT) state is often facilitated in polar solvents.[4][5] | A significant increase in fluorescence intensity should be observed in a less polar or more viscous solvent. |
| 1. Solvent Screen: Prepare solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol). | ||
| 2. Viscosity Modification: Increase the viscosity of the solvent by adding a viscous agent (e.g., glycerol) or by cooling the solution. This can restrict the molecular rotation necessary for TICT state formation.[3] | ||
| Concentration-Dependent Effects | At high concentrations, molecules can interact with each other, leading to a phenomenon known as aggregation-caused quenching (ACQ), which reduces the overall fluorescence. | By diluting the sample, you should observe an increase in the fluorescence quantum yield up to a certain point where the signal-to-noise ratio becomes too low. |
| 1. Serial Dilution: Prepare a series of dilutions of your sample and measure the fluorescence of each. | ||
| 2. Absorbance Check: Ensure the absorbance of your sample at the excitation wavelength is below 0.1 to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence.[9][10] | ||
| Presence of Quenchers | Impurities in the sample or solvent, including dissolved oxygen, can act as fluorescence quenchers, providing a non-radiative pathway for the excited state to relax. | Removal of quenchers will lead to an increase in fluorescence intensity and a longer fluorescence lifetime. |
| 1. Solvent Purity: Use high-purity, spectroscopy-grade solvents.[11] | ||
| 2. Degassing: Degas the solvent by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen. | ||
| Inappropriate Excitation/Emission Wavelengths | The selected excitation and emission wavelengths may not be optimal for your specific experimental conditions, as these can shift depending on the solvent environment. | You will identify the optimal wavelengths for your experiment, leading to a stronger fluorescence signal. |
| 1. Record Full Spectra: Measure the full excitation and emission spectra of your sample in the chosen solvent to determine the wavelengths of maximum intensity. |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method for measuring the fluorescence quantum yield of this compound relative to a known standard.[10]
Materials:
-
This compound (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[9]
-
Spectroscopy-grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the this compound and the standard in the same solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[9]
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and standard.
-
Determine the absorbance at the excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer (the same for both sample and standard).
-
Record the fluorescence emission spectrum for each dilution of the sample and standard, ensuring identical instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the sample (Φf,sample) using the following equation:[10] Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:
-
Φf is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
'std' refers to the standard and 'sample' refers to the test compound.
-
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the fluorescence of this compound.
Caption: Mechanism of TICT-induced fluorescence quenching.
Caption: Troubleshooting workflow for low fluorescence.
References
- 1. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]
- 2. Restriction of Twisted Intramolecular Charge Transfer Enables the Aggregation-Induced Emission of 1-(N, N-Dialkylamino)-naphthalene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. mdpi.com [mdpi.com]
- 7. Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
Identifying and minimizing side products in N-methylnaphthalen-1-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylnaphthalen-1-amine. The focus is on identifying and minimizing side products in its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing this compound?
A1: The most prevalent side product in the N-methylation of naphthalen-1-amine is the overmethylated product, N,N-dimethylnaphthalen-1-amine . Depending on the synthetic route and purification, other impurities can include unreacted naphthalen-1-amine and byproducts from the decomposition of reagents.
Q2: How can I minimize the formation of N,N-dimethylnaphthalen-1-amine?
A2: Minimizing the formation of the di-methylated side product involves careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of the methylating agent to naphthalen-1-amine. An excess of the methylating agent will favor overmethylation.
-
Choice of Methylating Agent: Milder methylating agents, such as dimethyl carbonate, can offer higher selectivity for mono-methylation compared to more reactive agents like methyl iodide.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of overmethylation.
-
Method Selection: The Eschweiler-Clarke reaction is a classical method for methylation that is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[2][3] However, for primary amines, it can lead to the formation of the dimethylated product.[4][5] Reductive amination of naphthaldehyde with methylamine is another approach to consider.[6][7]
Q3: What are the recommended methods for purifying crude this compound?
A3: Purification of this compound to remove unreacted starting material and the N,N-dimethylnaphthalen-1-amine side product can be achieved through several methods:
-
Acid/Base Extraction: This is a highly effective method. The crude mixture is dissolved in a suitable organic solvent and washed with an acidic solution (e.g., dilute HCl). The more basic N,N-dimethylnaphthalen-1-amine may be extracted into the aqueous acidic phase, while the less basic this compound remains in the organic layer. Careful pH control is crucial.
-
Column Chromatography: Silica gel chromatography can be used to separate the components. A non-polar eluent system, with a gradual increase in polarity, will typically elute the less polar N,N-dimethylnaphthalen-1-amine first, followed by this compound, and finally the more polar naphthalen-1-amine.
-
Vacuum Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method, particularly for larger scale preparations.
Q4: Which analytical techniques are suitable for determining the purity of this compound and quantifying side products?
A4: The following techniques are recommended for analyzing the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is well-suited for separating and quantifying naphthalen-1-amine, this compound, and N,N-dimethylnaphthalen-1-amine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separation and identification of volatile impurities. It can provide quantitative data based on peak areas and confirm the identity of side products through their mass spectra.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the desired product and identify the presence of impurities. The integration of specific proton signals can also be used for quantitative analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of N,N-dimethylnaphthalen-1-amine in the product mixture. | 1. Excess of methylating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Highly reactive methylating agent used. | 1. Reduce the molar equivalents of the methylating agent to 1.0-1.2 equivalents relative to naphthalen-1-amine. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC. 3. Stop the reaction as soon as the starting material is consumed. 4. Consider using a less reactive methylating agent like dimethyl carbonate in combination with a suitable catalyst.[1] |
| Incomplete reaction with significant amount of unreacted naphthalen-1-amine. | 1. Insufficient amount of methylating agent. 2. Low reaction temperature or short reaction time. 3. Inefficient base or catalyst. | 1. Ensure at least one molar equivalent of the methylating agent is used. 2. Gradually increase the reaction temperature and/or extend the reaction time, while monitoring for the formation of the di-methylated side product. 3. Ensure the base is strong enough to deprotonate the amine or that the catalyst is active. |
| Difficulty in separating this compound from N,N-dimethylnaphthalen-1-amine by extraction. | 1. Incorrect pH of the aqueous solution. 2. Insufficient number of extractions. | 1. Carefully adjust the pH of the acidic wash to selectively protonate and extract the more basic N,N-dimethylnaphthalen-1-amine. Multiple small pH adjustments and checks may be necessary. 2. Perform multiple extractions with the acidic solution to ensure complete removal of the di-methylated impurity. |
| Co-elution of products during column chromatography. | 1. Inappropriate solvent system. | 1. Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments. A shallow gradient is often more effective. |
Data Presentation
Table 1: Comparison of N-Methylation Methods for Aromatic Amines (Illustrative Data)
| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion of Starting Amine (%) | Selectivity for Mono-methylation (%) | Reference |
| Dimethyl Carbonate | Zeolite Y | None (DMC as solvent) | 130 | 3.25 | 94 | 98 | [1] |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 10 | High (unspecified) | Moderate to low (overmethylation likely) | [9] |
| Formaldehyde/Formic Acid (Eschweiler-Clarke) | None | Water | 80-100 | 18 | >95 | Low for primary amines (leads to dimethylation) | [2][3] |
Note: The data presented is for aniline or analogous aromatic amines and serves as a general guide. Optimal conditions for naphthalen-1-amine may vary.
Experimental Protocols
Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate and Zeolite Catalyst
This protocol is adapted from a method shown to be highly selective for the mono-methylation of anilines.[1]
-
Catalyst Activation: Activate Zeolite Y or X by heating at 500°C overnight in a furnace.
-
Reaction Setup: In a high-pressure autoclave, add naphthalen-1-amine, the activated zeolite catalyst (e.g., 13X), and dimethyl carbonate (DMC). DMC can be used in excess to act as both the methylating agent and the solvent.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 120-150°C with stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture, filter off the catalyst, and remove the excess DMC under reduced pressure.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Purification of this compound by Acid/Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing naphthalen-1-amine, this compound, and N,N-dimethylnaphthalen-1-amine in a suitable organic solvent like dichloromethane or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic N,N-dimethylnaphthalen-1-amine will be preferentially protonated and extracted into the aqueous layer. Repeat the acidic wash 2-3 times.
-
Isolation of Di-methylated Product (Optional): The combined acidic aqueous layers can be basified with a strong base (e.g., NaOH) to regenerate the free N,N-dimethylnaphthalen-1-amine, which can then be extracted with an organic solvent.
-
Washing the Organic Layer: Wash the organic layer containing the this compound and unreacted naphthalen-1-amine with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
-
Further Purification: The resulting mixture can be further purified by column chromatography to separate this compound from the unreacted starting material.
Visualizations
Caption: Reaction pathway for the N-methylation of naphthalen-1-amine.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. gctlc.org [gctlc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of N-methylnaphthalen-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for improving the solubility of N-methylnaphthalen-1-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. The first and often most effective step is to adjust the pH of your buffer. Since this compound has a basic amine group, lowering the pH will protonate this group, forming a more soluble salt.[1] Aim for a pH at least 2 units below the pKa of the compound. If the pKa is unknown, start by preparing a stock solution in an acidic buffer (e.g., pH 4-5) and then dilute it into your final buffer.
Q2: I have adjusted the pH, but the solubility is still insufficient for my experiment. What are my other options?
A2: If pH adjustment alone is not enough, you can explore several other common techniques for enhancing the solubility of poorly soluble compounds. These include the use of cosolvents, cyclodextrins, or surfactants. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and any potential interference of the solubilizing agent with your downstream assays.
Q3: How do cosolvents work, and which ones are suitable for this compound?
A3: Cosolvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. For this compound, common cosolvents to consider are ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). It is crucial to start with a small percentage of the cosolvent and empirically determine the optimal concentration that provides the desired solubility without negatively impacting your experimental system.
Q4: What are cyclodextrins, and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more soluble in water.[2][3][4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB), are commonly used.[5][6][7]
Q5: Can surfactants be used to dissolve this compound?
A5: Yes, surfactants can be effective. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can entrap hydrophobic compounds in their core, thereby increasing their apparent solubility in the aqueous solution. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred as they are generally less disruptive to biological systems compared to ionic surfactants.
Q6: Are there any potential downsides to using these solubility-enhancing agents?
A6: Yes, it is important to consider the potential impact of any excipient on your experiment. Cosolvents can affect protein structure and enzyme activity. Surfactants can interfere with cell membranes and certain analytical techniques. Cyclodextrins are generally well-tolerated but can also interact with other components in your system. It is always recommended to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agent itself.
Illustrative Solubility Data
| Formulation | This compound Solubility (µg/mL) |
| Deionized Water | < 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| 50 mM Acetate Buffer, pH 5.0 | 50 |
| 50 mM Acetate Buffer, pH 4.0 | 500 |
| PBS with 10% Ethanol (v/v) | 25 |
| PBS with 20% PEG 400 (v/v) | 75 |
| PBS with 5% (w/v) Hydroxypropyl-β-Cyclodextrin | 150 |
| PBS with 0.1% (v/v) Tween® 80 | 40 |
| 50 mM Acetate Buffer, pH 5.0 with 10% Ethanol | 300 |
Experimental Protocols
The following are generalized protocols for enhancing the solubility of this compound. It is recommended to optimize the concentrations of the solubilizing agents for your specific application.
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective: To increase the solubility of this compound by forming its hydrochloride salt in an acidic buffer.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Aqueous buffer of choice (e.g., 50 mM acetate buffer, pH 5.0)
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10-50 mg/mL).
-
In a separate vessel, prepare the desired aqueous buffer (e.g., 50 mM acetate buffer).
-
Slowly add the this compound stock solution to the aqueous buffer while stirring vigorously.
-
Monitor the pH of the solution. If the pH increases and precipitation is observed, add 0.1 M HCl dropwise until the precipitate redissolves and the pH is stabilized at the desired acidic level.
-
Alternatively, prepare a stock solution of this compound hydrochloride salt directly in the acidic buffer.[1]
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Protocol 2: Solubility Enhancement using Cosolvents
-
Objective: To increase the solubility of this compound using a water-miscible organic solvent.
-
Materials:
-
This compound
-
Cosolvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer of choice
-
-
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of the chosen cosolvent (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each cosolvent-buffer mixture.
-
Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in each sample using a suitable analytical method (e.g., HPLC-UV).
-
Select the lowest concentration of cosolvent that provides the desired solubility.
-
Protocol 3: Solubility Enhancement with Cyclodextrins
-
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
-
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)
-
Aqueous buffer of choice
-
-
Procedure:
-
Prepare a stock solution of the cyclodextrin in the aqueous buffer (e.g., 10% w/v HP-β-CD).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Centrifuge the sample to remove any undissolved compound.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound.
-
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and experimental workflows for improving the solubility of this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for the cosolvent solubility enhancement protocol.
References
- 1. This compound--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomly methylated β-cyclodextrin derivatives enhance taxol permeability through human intestinal epithelial Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Photobleaching of N-methylnaphthalen-1-amine
Welcome to the technical support center for N-methylnaphthalen-1-amine fluorescence studies. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to photobleaching during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light. This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during your experiment. This can significantly impact the quality and reliability of your data, especially in quantitative studies where a diminishing signal could be misinterpreted as a biological change.
Q2: What are the primary causes of photobleaching of this compound?
A2: The primary drivers of photobleaching for fluorescent probes include:
-
High-intensity excitation light: The more intense the light source, the faster the rate of photobleaching.
-
Prolonged exposure to light: The longer the fluorophore is illuminated, the more likely it is to be photobleached.
-
Presence of reactive oxygen species (ROS): The excitation of the fluorophore can lead to the generation of highly reactive molecules like singlet oxygen, which can then chemically destroy the fluorescent probe.
Q3: How can I determine the photostability of my this compound probe?
A3: You can assess the photostability by measuring its photobleaching rate. This is often described by the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific and consistent illumination conditions. A longer half-life indicates greater photostability. Another metric is the photobleaching quantum yield, which quantifies the efficiency of the photobleaching process; a lower quantum yield signifies higher photostability.
Q4: What are antifade reagents and how can they help?
A4: Antifade reagents are chemical compounds that are added to the mounting medium or imaging buffer to reduce photobleaching. They primarily work by scavenging for reactive oxygen species (ROS), which are a major cause of fluorophore destruction. Common components of antifade reagents include free-radical scavengers such as p-phenylenediamine (PPD), n-propyl gallate, and Trolox.
Q5: Is it possible that the solvent or buffer I'm using is affecting the fluorescence of this compound?
A5: Yes, the fluorescence of naphthalene derivatives can be highly sensitive to the local environment. Factors such as solvent polarity and pH can significantly influence the fluorescence quantum yield. For instance, many aminonaphthalene derivatives exhibit weaker fluorescence in polar, protic solvents like water. A decrease in signal may be observed if the probe is not in its optimal chemical environment.
Troubleshooting Guide: Rapid Signal Loss
If you are experiencing a rapid decrease in the fluorescence signal from this compound, follow these steps to diagnose and resolve the issue.
Problem: The fluorescence signal is fading quickly during image acquisition.
This is a classic sign of photobleaching. The following troubleshooting workflow can help you mitigate this issue.
Caption: Troubleshooting workflow for rapid fluorescence signal loss.
Quantitative Data Summary
| Fluorophore Class | Relative Photostability | Typical Photobleaching Half-life (seconds) under Continuous Illumination | Notes |
| Naphthalene Derivatives | Moderate | 10 - 60 | Photostability can be influenced by substituents and the local environment. |
| Fluorescein (FITC) | Low | < 10 | Prone to rapid photobleaching, especially at higher pH. |
| Rhodamine (TRITC) | Moderate | 30 - 120 | Generally more stable than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High | 60 - 300+ | Photostability varies within the family; some are very robust. |
| Alexa Fluor Dyes | High | 120 - 600+ | Engineered for improved brightness and photostability. |
| Quantum Dots | Very High | > 1800 | Highly resistant to photobleaching but have other considerations for biological use. |
Disclaimer: The values presented in this table are illustrative and can vary significantly based on experimental conditions such as excitation intensity, buffer composition, and the presence of antifade reagents.
Experimental Protocols
Protocol 1: Assessing Photobleaching Rate of this compound
This protocol outlines a method to determine the photobleaching half-life of this compound in your experimental setup.
Caption: Experimental workflow for determining the photobleaching rate.
Methodology:
-
Sample Preparation: Prepare your biological sample stained with this compound according to your standard protocol. Mount the sample on a microscope slide.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter cube for this compound (e.g., UV excitation).
-
-
Image Acquisition:
-
Locate a representative region of interest (ROI) in your sample.
-
Set your imaging parameters (excitation intensity, camera exposure time, gain) to levels that provide a good initial signal without saturation. Crucially, keep these settings constant throughout the experiment.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define an ROI within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized mean fluorescence intensity as a function of time.
-
From the resulting decay curve, determine the time at which the fluorescence intensity has dropped to 50% of its initial value. This is the photobleaching half-life (t½).
-
Protocol 2: Application of an Antifade Mounting Medium
This protocol describes the general steps for using a commercial antifade reagent to protect your sample from photobleaching.
Methodology:
-
Final Wash: After the final washing step of your staining protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.
-
Application of Antifade Reagent: Dispense a small drop of the antifade mounting medium onto the microscope slide where the sample is located.
-
Mounting the Coverslip: Using fine-tipped forceps, gently lower a coverslip onto the drop of antifade medium at a 45-degree angle. Slowly lower the coverslip to prevent the formation of air bubbles.
-
Curing/Sealing:
-
Allow the mounting medium to cure according to the manufacturer's instructions. Some require time to harden, while others are non-curing.
-
For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
-
Storage: Store the slides flat and protected from light, typically at 4°C.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate the effects of photobleaching in their fluorescence studies involving this compound, leading to more reliable and reproducible results.
N-methylnaphthalen-1-amine reaction condition optimization for higher purity
Welcome to the technical support center for the synthesis of N-methylnaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize reaction conditions for higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic routes are available. A prevalent method involves the reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis.[1] Another approach is the reaction of 1-chloromethylnaphthalene directly with methylamine.[1] Additionally, this compound can be synthesized via the reductive amination of naphthalene-1-carboxaldehyde with methylamine.[1]
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: A common impurity is the bis-alkylated tertiary amine, formed when 1-chloromethylnaphthalene reacts with the product this compound.[1] The synthesis starting from 1-chloromethylnaphthalene and N-methylformamide is designed to avoid the formation of this tertiary amine impurity.[1]
Q3: How can I purify the crude this compound?
A3: Purification can be effectively achieved through an acid/base workup followed by high vacuum distillation.[1][2][3] The acid/base treatment helps in separating the basic amine product from non-basic impurities. The aqueous layer can be treated with activated carbon for decolorization before basification and extraction.[1][2]
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound at 4°C and protected from light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction during the formation of the formamide intermediate. | Ensure the reaction of 1-chloromethylnaphthalene with the anion of N-methylformamide goes to completion by maintaining the reaction temperature at 40-45°C for at least one hour before quenching.[1] |
| Incomplete hydrolysis of the formamide intermediate. | For acid hydrolysis, refluxing with 10% aqueous sulfuric acid for 4 hours is recommended.[1][2] For base hydrolysis, heating with 20% aqueous sodium hydroxide at 60-70°C for 7 hours is effective.[1][2] | |
| Low Purity / Presence of Side Products | Formation of bis-alkylated tertiary amine impurity. | Using the N-methylformamide route is advantageous as it prevents the formation of this impurity.[1] If using the direct reaction with methylamine, using a large excess of methylamine can help to minimize the formation of the bis-alkylated product.[1] |
| Residual starting materials or intermediates. | Ensure complete reaction as mentioned for low yield. Optimize the acid/base workup to efficiently separate the product. High vacuum distillation is crucial for final purification.[2][3] | |
| Product Discoloration | Air oxidation or presence of colored impurities. | Naphthalen-1-amine and its derivatives can turn brown on exposure to air.[5] During the workup, treatment of the acidic aqueous layer with activated carbon can help decolorize the solution.[1][2] Store the final product under an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Synthesis via N-methyl-N-(1-naphthylmethyl)-formamide and Hydrolysis
Step 1: Synthesis of N-methyl-N-(1-naphthylmethyl)-formamide
-
In a suitable reaction vessel, prepare a solution of N-methylformamide in N,N-dimethylformamide.
-
Add a strong base to generate the anion of N-methylformamide.
-
Slowly add a solution of 1-chloromethylnaphthalene in toluene to the reaction mixture.
-
Maintain the reaction temperature at 40-45°C for 1 hour.[1]
-
After the reaction is complete, quench the reaction with water.
-
Extract the product into toluene.
-
Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide.[1]
Step 2: Hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide
-
Acid Hydrolysis:
-
Suspend the crude formamide in 10% aqueous sulfuric acid.
-
Heat the mixture to reflux temperature and maintain for 4 hours.[1][2]
-
Cool the reaction mixture to 25°C and extract with toluene to remove any non-basic impurities.
-
The aqueous layer can be treated with activated carbon for decolorization.
-
Basify the aqueous layer to pH 10.0 with sodium hydroxide.
-
Extract the liberated this compound into toluene.
-
-
Base Hydrolysis:
-
Suspend the crude formamide in 20% aqueous sodium hydroxide.
-
Cool the reaction mixture to 25°C and extract with toluene.
-
Extract the toluene layer with 3N hydrochloric acid.
-
The aqueous layer can be decolorized with activated carbon.
-
Basify the aqueous layer to pH 10.0 with 20% aqueous sodium hydroxide.
-
Extract the liberated product into toluene.
-
Step 3: Final Purification
Data Presentation
| Hydrolysis Method | Reagents | Temperature | Time | Reported Yield | Reference |
| Acid Hydrolysis | 10% aq. H₂SO₄ | Reflux | 4 hours | 41% | [2] |
| Base Hydrolysis | 20% aq. NaOH | 60-70°C | 7 hours | 85% | [2] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 4. This compound | 2216-68-4 [sigmaaldrich.com]
- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
Preventing oxidation of N-methylnaphthalen-1-amine during storage and use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N-methylnaphthalen-1-amine during storage and use.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color to a yellowish or brownish hue. What is the cause?
A1: A color change in this compound, which is typically a colorless to pale yellow liquid, is a common indicator of oxidation. Aromatic amines are susceptible to degradation when exposed to air (oxygen) and/or light, leading to the formation of colored impurities.[1] This process can be accelerated by elevated temperatures.
Q2: What are the optimal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[2] The recommended storage temperature is 4°C. It is crucial to protect the compound from light and air. Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen.[3]
Q3: What type of container should I use to store this compound?
A3: For optimal stability, this compound should be stored in amber glass bottles to protect it from light.[2] If plastic containers are used, high-density polyethylene (HDPE) is a suitable option as it is chemically resistant and less likely to leach impurities.[4][5] For compounds sensitive to hydrocarbons or aromatic solvents, fluoride-treated HDPE bottles can provide an additional barrier.[5] Ensure the container is tightly sealed to prevent exposure to air and moisture.[2]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, incorporating antioxidants can be an effective strategy to inhibit the oxidation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are commonly used to scavenge free radicals and prevent the oxidative degradation of organic compounds.[6][7][8] BHT is a synthetic antioxidant widely used as a stabilizer in various organic materials to prevent oxidation.[9] α-tocopherol is a potent natural fat-soluble antioxidant.[8]
Q5: How can I determine the purity of my this compound and detect degradation products?
A5: The purity of this compound and the presence of degradation products can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector.[10][11] A reversed-phase C18 column is typically suitable for the separation of aromatic amines and their more polar oxidation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile impurities and degradation products.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | 1. Immediately purge the container with an inert gas (e.g., nitrogen or argon) and store at 4°C in the dark. 2. For future use, handle the compound under an inert atmosphere and minimize exposure to light. 3. Consider adding an antioxidant such as BHT or α-tocopherol at a low concentration (e.g., 0.01-0.1%). |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentration. | 1. Verify the purity of the compound using HPLC before each use. 2. Prepare fresh solutions for each experiment. 3. Implement stricter storage and handling protocols as outlined in the FAQs. |
| Precipitate Formation | Formation of insoluble oxidation products or reaction with container material. | 1. Analyze the precipitate to identify its composition. 2. Filter the solution before use. 3. Ensure the use of compatible storage containers (amber glass or HDPE).[2][4] |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[13][14][15]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber glass vials.
2. Stress Conditions:
-
Photostability: Expose a set of vials to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[16] Keep a control set of vials wrapped in aluminum foil to protect from light.
-
Oxidative Stress: To another set of vials, add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.[17]
-
Thermal Stress: Place a set of vials in an oven at an elevated temperature (e.g., 40°C, 60°C).[13]
-
Control: Keep a set of vials at the recommended storage condition (4°C, protected from light).
3. Time Points:
-
Withdraw samples from each stress condition and the control at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
4. Analysis:
-
Analyze each sample by HPLC-UV to quantify the remaining this compound and detect the formation of degradation products.[10][11]
-
Calculate the percentage degradation at each time point relative to the control sample at time 0.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol describes a method to compare the effectiveness of different antioxidants in preventing the oxidation of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare stock solutions of the antioxidants to be tested (e.g., BHT, α-tocopherol) at a known concentration (e.g., 10 mg/mL).
-
Prepare the following sets of samples in amber glass vials:
-
Control: this compound solution without any antioxidant.
-
Test Group 1: this compound solution with BHT at a final concentration of 0.1%.
-
Test Group 2: this compound solution with α-tocopherol at a final concentration of 0.1%.
-
2. Stress Conditions:
-
Expose all sample sets to a known oxidative stressor, such as ambient air and light at room temperature or accelerated conditions (e.g., 40°C).
3. Time Points:
-
Withdraw samples from each group at regular intervals (e.g., 0, 1, 3, 7, and 14 days).
4. Analysis:
-
Analyze each sample by HPLC-UV to determine the concentration of this compound.
-
Plot the concentration of this compound over time for each group.
-
Compare the degradation rates between the control and the antioxidant-treated groups to evaluate the efficacy of each antioxidant.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and a Hypothetical Impact on Stability
| Parameter | Recommended Condition | Sub-optimal Condition | Potential Impact of Sub-optimal Condition |
| Temperature | 4°C | 25°C (Room Temperature) | Increased rate of oxidation. |
| Light | In the dark (Amber vials)[2] | Exposure to ambient light | Photodegradation leading to color change and impurity formation. |
| Atmosphere | Inert gas (Nitrogen/Argon) | Air | Direct oxidation of the amine. |
| Container | Tightly sealed amber glass or HDPE[2] | Loosely sealed or incompatible plastic | Exposure to oxygen and moisture; potential for leaching of impurities. |
Table 2: Hypothetical Efficacy of Antioxidants in Preventing Oxidation of this compound under Accelerated Conditions (40°C, in air, exposed to light for 7 days)
| Sample | This compound Remaining (%) | Appearance |
| Control (no antioxidant) | 85% | Noticeable yellowing |
| 0.1% BHT | 98% | No significant color change |
| 0.1% α-tocopherol | 97% | No significant color change |
Note: The data in Table 2 is illustrative and should be confirmed by experimental studies.
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Troubleshooting workflow for discoloration issues.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 4. packagingdigest.com [packagingdigest.com]
- 5. royalchemical.com [royalchemical.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 10. 1-Naphthalenamine, N-methyl- | SIELC Technologies [sielc.com]
- 11. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-methylnaphthalen-1-amine and N-phenylnaphthalen-1-amine as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent probes N-methylnaphthalen-1-amine and N-phenylnaphthalen-1-amine, offering insights into their photophysical properties and applications. The selection of an appropriate fluorescent probe is critical for the success of various bioassays, and understanding the nuances of their performance is paramount.
Introduction to N-substituted Naphthalen-1-amines as Fluorescent Probes
N-substituted naphthalen-1-amines are a class of fluorescent molecules known for their sensitivity to the polarity of their microenvironment. This solvatochromic behavior makes them valuable tools for studying biological systems, such as protein-ligand binding, membrane dynamics, and cellular imaging. Their fluorescence characteristics, including quantum yield and emission wavelength, can shift significantly upon changes in the surrounding solvent polarity, providing a readable output for various molecular interactions.
Performance Comparison
N-phenylnaphthalen-1-amine (NPN) is a well-characterized fluorescent probe. It exhibits weak fluorescence in aqueous environments and strong fluorescence in nonpolar media, a property that is exploited in various biological assays.
This compound , while less extensively documented in terms of its photophysical properties, is expected to exhibit similar solvatochromic behavior. The presence of a methyl group in place of a phenyl group is likely to influence its steric and electronic properties, which in turn would affect its fluorescence characteristics. Theoretical predictions suggest that N-methylation can lead to a more twisted molecular structure, potentially enhancing fluorescence quantum yield by restricting non-radiative decay pathways.
Table 1: Comparison of Photophysical Properties
| Property | This compound | N-phenylnaphthalen-1-amine (NPN) |
| Excitation Max (λex) | Data not available | ~330 - 337 nm[1] |
| Emission Max (λem) | Data not available | ~407 nm (in the presence of odorant-binding proteins) |
| Quantum Yield (Φf) | Data not available | Varies with solvent polarity |
| Stokes Shift | Data not available | Varies with solvent polarity |
| Solvatochromism | Expected to be sensitive to solvent polarity | Exhibits significant solvatochromism[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the reliable application of fluorescent probes. Below are methodologies for key experiments.
Experimental Protocol 1: Determination of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φf) of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][4][5]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., cyclohexane, ethanol)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Sample solution (this compound or N-phenylnaphthalen-1-amine)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the fluorescence quantum yield of the sample using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Experimental Protocol 2: Fluorescence Binding Assay for Protein-Ligand Interaction
This protocol describes the use of N-phenylnaphthalen-1-amine (NPN) as a fluorescent probe to study the binding of a ligand to a protein, such as an odorant-binding protein (OBP).
Materials:
-
Fluorometer with a temperature-controlled cuvette holder
-
Protein solution (e.g., 2 µM OBP in a suitable buffer)
-
N-phenylnaphthalen-1-amine (NPN) stock solution (e.g., 1 mM in methanol)
-
Ligand of interest
Procedure:
-
Place the protein solution in a quartz cuvette.
-
Set the excitation and emission wavelengths on the fluorometer (e.g., λex = 337 nm, λem = 407 nm for NPN).
-
Titrate the protein solution with small aliquots of the NPN stock solution, mixing gently after each addition.
-
Record the fluorescence intensity after each addition until saturation is reached.
-
Plot the fluorescence intensity as a function of the NPN concentration to determine the dissociation constant (Kd) of NPN for the protein.
-
For competitive binding assays, a fixed concentration of the protein and NPN is used. The ligand of interest is then titrated into the solution.
-
A decrease in fluorescence intensity indicates the displacement of NPN from the protein's binding site by the ligand.
-
The binding affinity of the ligand can be calculated from the competitive binding curve.
Visualization of Experimental Workflow
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Experimental workflows for quantum yield determination and fluorescence binding assay.
Caption: General mechanism of action for environment-sensitive fluorescent probes.
Conclusion
N-phenylnaphthalen-1-amine is a well-established fluorescent probe with documented applications and photophysical properties. While experimental data for this compound is currently scarce, theoretical considerations suggest it may offer enhanced fluorescence properties. Further experimental characterization of this compound is necessary to fully elucidate its potential as a fluorescent probe and to enable a direct and comprehensive comparison with N-phenylnaphthalen-1-amine. Researchers are encouraged to perform the described experimental protocols to characterize novel probes and to select the most appropriate tool for their specific research needs.
References
Comparison of different synthesis methods for N-methylnaphthalen-1-amine
A Comparative Guide to the Synthesis of N-methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This compound is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of different synthesis methods for this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The following table summarizes the key performance indicators for various synthetic routes to this compound, allowing for a direct comparison of their efficacy and requirements.
| Synthesis Method | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) |
| 1. Alkylation of 1-Chloromethylnaphthalene | 1-Chloromethylnaphthalene, N-Methylformamide | Sodium Hydride, Sulfuric Acid | N,N-Dimethylformamide, Toluene | ~6 hours | 20-100 | ~85%[1][2] |
| 2. Reductive Amination | 1-Naphthaldehyde, Methylamine | Platinum-on-carbon, Hydrogen | Not specified | Not specified | Not specified | Not specified[1] |
| 3. Buchwald-Hartwig Amination | 1-Bromonaphthalene, Methylamine | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Toluene | 4 hours | 100 | High (model reaction) |
| 4. Reduction of N-Methyl-1-naphthamide | N-Methyl-1-naphthamide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | Not specified | Reflux | ~85%[2] |
| 5. Direct Methylation (Eschweiler-Clarke) | 1-Naphthylamine | Formaldehyde, Formic Acid | Water | Several hours | ~100 | High (>80%)[3][4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis from 1-Chloromethylnaphthalene
This two-step method involves the formation of an N-formyl intermediate followed by hydrolysis.
Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)formamide [1]
-
In a 1L three-necked round-bottom flask under a nitrogen atmosphere, charge 200 mL of dry N,N-dimethylformamide (DMF) and 32 g of sodium hydride (50% in paraffin oil).
-
Cool the mixture to 20°C.
-
Slowly add a solution of 50 g of N-methylformamide in 50 mL of DMF over 1.5-2.0 hours, maintaining the temperature between 20-25°C.
-
Stir the reaction mixture at 25-30°C for 1 hour after the addition is complete.
-
Cool the mixture to 0-5°C and slowly add a solution of 80 g of 1-chloromethylnaphthalene in 100 mL of DMF over 2.0-2.5 hours.
-
Maintain the reaction at 25-30°C for 1 hour.
Step 2: Hydrolysis to this compound [1][2]
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide from the previous step in 1000 mL of 10% aqueous sulfuric acid.
-
Heat the mixture to reflux temperature and maintain for 4 hours.
-
Cool the reaction mixture to 25°C and extract with toluene (2 x 200 mL) to remove impurities.
-
Treat the aqueous layer with activated carbon and filter.
-
Basify the filtrate to a pH of 10.0 with sodium hydroxide.
-
Extract the liberated amine with toluene.
-
Distill the toluene layer to obtain the crude product.
-
Purify by high vacuum distillation to yield pure this compound (approx. 82 g, 85% yield).[2]
Reductive Amination of 1-Naphthaldehyde
This method involves the direct reaction of an aldehyde with an amine in the presence of a reducing agent. A major drawback is the multi-step synthesis required to prepare the starting material, 1-naphthaldehyde.[1]
General Procedure: [1]
-
React 1-naphthaldehyde with methylamine in the presence of a platinum-on-carbon catalyst.
-
The reaction is carried out under hydrogenation conditions to yield this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[5]
Model Experimental Protocol:
-
In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Add a solution of 1-bromonaphthalene in an anhydrous solvent (e.g., toluene).
-
Add a solution of methylamine.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring for several hours.
-
After cooling, the reaction mixture is typically diluted with a solvent and filtered through a pad of celite.
-
The filtrate is then concentrated, and the product is purified by column chromatography.
Reduction of N-Methyl-1-naphthamide
This method utilizes a strong reducing agent to convert the amide to the corresponding amine.
Experimental Protocol: [2]
-
To a stirred suspension of lithium aluminum hydride (0.41 g, 9.68 mmol) in anhydrous tetrahydrofuran (10 mL) at 0°C, add a solution of N-methyl-1-naphthamide (0.83 g, 4.40 mmol) in anhydrous tetrahydrofuran (10 mL) via syringe.
-
Allow the reaction mixture to warm to room temperature and continue stirring for a specified period.
-
Carefully quench the reaction by the dropwise addition of water, followed by an aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and wash with an organic solvent.
-
Dry the combined organic filtrates over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound (yields up to 85% have been reported for similar reductions).[2]
Direct Methylation via Eschweiler-Clarke Reaction
This classic reaction provides a direct route to N-methylated amines from primary amines using formaldehyde and formic acid.[3][4]
Experimental Protocol: [3][4][6]
-
To a flask containing 1-naphthylamine, add an excess of formaldehyde and formic acid.
-
Heat the reaction mixture to reflux (around 100°C) for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and make it basic by adding an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification can be achieved by distillation or column chromatography. This method typically results in high yields, often exceeding 80%.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthesis methods.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
A Comparative Spectroscopic Guide to N-methylnaphthalen-1-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-methylnaphthalen-1-amine and its derivatives are a class of aromatic compounds recognized for their unique photophysical properties. Their rigid, π-conjugated naphthalene core makes them valuable fluorophores and versatile building blocks in medicinal chemistry and materials science. This guide provides a comparative spectroscopic analysis of this compound and key derivatives, offering insights into how structural modifications influence their spectral characteristics. The information presented is intended to support researchers in the selection and application of these compounds as fluorescent probes and synthons.
Spectroscopic Profile of this compound
Photophysical Properties: The introduction of the N-methyl group to 1-naphthylamine is expected to induce a slight bathochromic (red) shift in both absorption and emission spectra due to the electron-donating nature of the methyl group. This enhances the intramolecular charge transfer (ICT) character of the molecule. For comparison, the parent 1-naphthylamine has an excitation maximum at 316 nm and an emission maximum at 434 nm.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are defined by the naphthalene ring system and the N-methyl substituent. The protons on the aromatic ring typically appear in the δ 7.0-8.0 ppm range, while the N-methyl protons exhibit a singlet further upfield. The carbon signals are distributed according to their electronic environment, with carbons bonded to the nitrogen atom showing characteristic shifts.
Comparative Analysis with Key Derivatives
The spectroscopic properties of the this compound scaffold can be finely tuned by introducing various substituents. This section compares the parent compound with two classes of derivatives: N-phenyl substituted and silyl-substituted naphthalenes.
N-Phenylnaphthalen-1-amine
Substitution with a phenyl group on the nitrogen atom creates N-phenylnaphthalen-1-amine (NPN), a widely used fluorescent probe. This modification extends the π-conjugation of the system, leading to significant changes in its photophysical properties. NPN is noted for its fluorescence, which is highly sensitive to the polarity of its environment, making it a valuable tool for studying membrane properties and protein binding.
N-Phenylnaphthalen-1-amine exhibits a distinct red shift compared to the parent amine, with an excitation wavelength of 337 nm and an emission wavelength of 407 nm.[2] The fluorescence of NPN can be quenched by various interactions, a property that is exploited in binding assays.[3]
Silyl-Substituted Naphthalene Derivatives
The introduction of silyl groups at the 1- and 1,4-positions of the naphthalene ring also modulates its spectroscopic properties. Studies show that silyl substitution causes a bathochromic shift in the absorption maxima (by 8-9 nm) and the emission maxima (by 4-5 nm) compared to unsubstituted naphthalene.[4] Furthermore, these modifications often lead to an increase in fluorescence intensity.[4] This effect is attributed to the electronic and steric influence of the silyl groups on the naphthalene chromophore.[4]
Data Summary Tables
The following tables summarize the key spectroscopic data for this compound and its derivatives for easy comparison.
Table 1: Photophysical Properties
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent |
| 1-Naphthylamine (baseline) | 316[1] | 434[1] | Not Specified |
| This compound | ~320-330 (Estimated) | ~440-450 (Estimated) | Not Specified |
| N-Phenylnaphthalen-1-amine | 337[2] | 407[2] | Methanol (in assay) |
| 1-(Trimethylsilyl)naphthalene | 324 | 338 | Cyclohexane[4] |
Note: Data for this compound is estimated based on the properties of 1-naphthylamine and general effects of N-methylation due to a lack of specific experimental values in the searched literature.
Table 2: 1H NMR Chemical Shifts (δ, ppm)
| Proton Position | This compound (Predicted in CDCl3) |
| N-H | Broad singlet, ~3.5-4.5 |
| N-CH3 | Singlet, ~3.0 |
| Naphthalene H | Multiplets, ~7.0-8.0 |
Note: Predicted values are based on general principles of 1H NMR spectroscopy.[5] Actual shifts may vary based on solvent and experimental conditions.
Table 3: 13C NMR Chemical Shifts (δ, ppm)
| Carbon Position | This compound (Predicted in CDCl3) |
| N-CH3 | ~31 |
| Naphthalene C-N | ~143 |
| Naphthalene CH | ~105-129 |
| Naphthalene Quaternary C | ~120-135 |
Note: Predicted values are based on general principles of 13C NMR spectroscopy.[6] Actual shifts may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-4 M) in a UV-grade solvent such as cyclohexane or ethanol.[3][4]
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm). Use a cuvette containing the pure solvent as a blank reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound (e.g., 10-5 to 10-6 M) in a fluorescence-grade solvent to avoid inner filter effects.[3] Solutions should be nitrogen-bubbled if studying properties sensitive to oxygen quenching.[3]
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Set the excitation wavelength at or near the compound's λmax and record the emission spectrum over a suitable range.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene).[3] The integrated fluorescence intensity of the sample is compared to that of the standard under identical experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Measurement: Acquire 1H and 13C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.[2]
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities for signal assignment.
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.
Caption: General workflow for the spectroscopic analysis of naphthalene derivatives.
Caption: Impact of structural modifications on spectroscopic properties.
References
Comparative biological activity of N-methylnaphthalen-1-amine and its analogs
A Comparative Guide to the Biological Activity of N-methylnaphthalen-1-amine and Its Analogs
Introduction
This compound and its structural analogs represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a naphthalene ring system linked to an amine group, serves as a privileged scaffold in medicinal chemistry. Modifications to the naphthalene ring, the nature and length of the linker, and substitutions on the amine group have led to the development of derivatives with potent pharmacological effects. These effects range from modulation of central nervous system targets to antimicrobial and anticancer activities.[1][2][3][4] This guide provides a comparative analysis of the biological activities of this compound and its key analogs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Comparative Biological Activities
Serotonin Reuptake Inhibition
A significant area of investigation for naphthalen-1-amine analogs has been their activity as serotonin reuptake inhibitors (SSRIs). The 3-(naphthalen-1-yl)propan-1-amine scaffold, in particular, has been identified as a promising basis for developing novel therapeutics for central nervous system disorders such as major depressive disorder and anxiety disorders.[1] The mechanism of action involves blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1]
Structure-activity relationship (SAR) studies have revealed key molecular features that govern the potency of these compounds as SSRIs:
-
N-Alkylation: Mono-methylation of the primary amine tends to enhance SERT inhibitory activity compared to the unsubstituted parent compound. However, larger alkyl groups on the nitrogen atom can lead to a decrease in activity due to steric hindrance.[1]
-
Naphthalene Ring Substitution: The introduction of small, electron-withdrawing groups, such as fluoro or chloro substituents, at the 4-position of the naphthalene ring has been shown to significantly increase potency.[1]
Antimicrobial and Antifungal Activity
Several analogs of this compound have demonstrated notable antimicrobial and antifungal properties.[4][5] For instance, 1-Methyl-aminomethyl naphthalene itself has been reported to exhibit these activities.[5] This class of compounds is being explored for the development of new treatments against multidrug-resistant pathogens.[6] The allylamine antimycotic drug, terbinafine, which is used to treat fungal infections, contains the N-methyl-1-naphthalenemethanamine core structure, highlighting the therapeutic importance of this scaffold.[7][8][9]
Anti-inflammatory Activity
Derivatives of naphthalen-1-amine have also been investigated for their anti-inflammatory potential. Studies have shown that certain synthetic naphthalene derivatives can inhibit the activation of neutrophils, which are key cells involved in the inflammatory response.[10] Some of these compounds have demonstrated potent anti-inflammatory effects in vivo, with reduced ulcerogenic side effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone.[11]
Anticancer Activity
More complex naphthalene-containing derivatives have been synthesized and evaluated as potential anticancer agents. Specifically, a series of new compounds linking a naphthalen-1-yloxy moiety to an enamide function have shown significant cytotoxic activity against the Huh-7 hepatocellular carcinoma cell line.[3] The mechanism of action for some of these potent analogs involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Data Presentation
Table 1: SERT Inhibition and Cytotoxicity of 3-(Naphthalen-1-yl)propan-1-amine Analogs [1]
| Compound ID | R1 (N-substitution) | R2 (Naphthalene Ring Substitution) | hSERT IC50 (nM) | Cytotoxicity (CC50 in HEK299 cells, µM) |
| 1 | -H | -H (unsubstituted) | 150 | > 100 |
| 2a | -CH3 | -H | 75 | > 100 |
| 2b | -CH2CH3 | -H | 98 | > 100 |
| 2c | -CH(CH3)2 | -H | 180 | > 100 |
| 3a | -H | 4-F | 15 | > 100 |
| 3b | -H | 4-Cl | 12 | > 100 |
| 3c | -H | 4-Br | 20 | > 100 |
| 3d | -H | 4-OCH3 | 85 | > 100 |
Table 2: Anticancer Activity of Naphthalene-Enamide Analogs against Huh-7 Cells [3]
| Compound ID | R Group on Enamide Moiety | IC50 (µM) |
| 5f | 4-methylbenzene | 2.62 |
| 5g | 4-methoxybenzene | 3.37 |
| Doxorubicin (Standard) | N/A | 7.20 |
Experimental Protocols
Synthesis of 3-(Naphthalen-1-yl)propan-1-amine via Reductive Amination[2]
This protocol describes a common method for synthesizing the 3-(naphthalen-1-yl)propan-1-amine scaffold.
-
Reaction Setup: To a solution of 3-(naphthalen-1-yl)propanal in methanol, add an excess of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature for a specified period to allow for the formation of the intermediate imine.
-
Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. NaBH₃CN is a selective reducing agent for the imine in the presence of the aldehyde.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final 3-(naphthalen-1-yl)propan-1-amine.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[6]
This assay is a standard method for determining the antimicrobial activity of compounds.
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) directly in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Caption: Mechanism of SERT inhibition by this compound analogs.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Structure-Activity Relationship (SAR) for SERT inhibitory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of N-methylnaphthalen-1-amine in OLEDs compared to other materials
Lack of Publicly Available Data for N-methylnaphthalen-1-amine in OLEDs
Extensive searches of scientific literature and public databases have revealed a significant lack of performance data for this compound (NMNA) as a hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs). This suggests that NMNA is not a commonly utilized or extensively researched material for this particular application in the published domain. While numerous studies focus on related naphthalene derivatives and other amine-based compounds, direct experimental data on the efficiency, lifetime, and other key performance metrics of OLEDs incorporating NMNA is not available.
Therefore, a direct comparison guide based on existing experimental data cannot be provided. However, to assist researchers and scientists in evaluating the potential of novel materials like NMNA, this guide presents a comprehensive framework for how such a comparison would be structured. It includes the necessary experimental protocols, data presentation tables, and logical workflow diagrams that would be required to benchmark its performance against established hole transport materials.
A Framework for Comparing Novel Hole Transport Materials in OLEDs
This section outlines the methodology and structure for a comparative study of a new hole transport material, such as this compound, against a standard, high-performance material like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).
Experimental Protocols
To ensure a fair and accurate comparison, all OLED devices should be fabricated and tested under identical conditions. The following provides a standard experimental protocol.
1. Materials:
-
Substrate: Indium Tin Oxide (ITO) coated glass, pre-cleaned.
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Hole Transport Layer (HTL): this compound (NMNA) (experimental) and NPB (control).
-
Emissive Layer (EML): A standard host-guest system, for example, Tris(8-hydroxyquinolinato)aluminum (Alq3) doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq3).
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF).
-
Cathode: Aluminum (Al).
2. Device Fabrication:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in a nitrogen stream and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
HIL Deposition: A thin layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
HTL Deposition: The hole transport materials (NMNA and NPB) are deposited via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The thickness of this layer should be carefully controlled and kept consistent for all devices (e.g., 40 nm).
-
EML, ETL, EIL, and Cathode Deposition: Subsequently, the emissive layer, electron transport layer, electron injection layer, and the aluminum cathode are deposited in succession through thermal evaporation without breaking the vacuum. The thickness of each layer should be optimized and kept constant across all devices.
3. Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Power Efficiency: Calculated from the luminance, current density, and operating voltage.
-
Operational Lifetime: Measured by monitoring the time for the initial luminance to decrease by 50% (LT50) under a constant current density.
Data Presentation
The quantitative performance data should be summarized in a clear and structured table to facilitate easy comparison.
| Performance Metric | This compound (NMNA) Device | NPB (Control) Device |
| Turn-on Voltage (V) | Experimental Data | Experimental Data |
| Maximum Luminance (cd/m²) | Experimental Data | Experimental Data |
| Maximum Current Efficiency (cd/A) | Experimental Data | Experimental Data |
| Maximum Power Efficiency (lm/W) | Experimental Data | Experimental Data |
| Maximum External Quantum Efficiency (%) | Experimental Data | Experimental Data |
| CIE Coordinates (x, y) | Experimental Data | Experimental Data |
| Operational Lifetime (LT50) at 1000 cd/m² (hours) | Experimental Data | Experimental Data |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in the fabrication and characterization of the OLED devices for a comparative study.
A Researcher's Guide to Amine Derivatization for HPLC Analysis: A Comparative Study
For researchers, scientists, and drug development professionals, the quantitative analysis of amines by High-Performance Liquid Chromatography (HPLC) is a fundamental yet challenging task. Many amine-containing compounds, such as amino acids, biogenic amines, and pharmaceuticals, lack a native chromophore or fluorophore, making their detection by standard UV-Vis or fluorescence detectors difficult. Chemical derivatization offers a powerful solution by covalently attaching a tag to the amine that enhances its detectability. This guide provides a comparative analysis of four widely used pre-column derivatization reagents: o-Phthalaldehyde (OPA), 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Dansyl Chloride, and Marfey's Reagent (FDAA), to assist in the selection of the most suitable reagent for your analytical needs.
Comparative Overview of Derivatization Reagents
The choice of a derivatization reagent is a critical decision that impacts the sensitivity, selectivity, and overall success of an HPLC method. The ideal reagent should react rapidly and completely with the target amines under mild conditions to form a stable, detectable derivative. This section provides a comparative summary of the key performance characteristics of OPA, Fmoc-Cl, Dansyl Chloride, and Marfey's Reagent.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters for each derivatization reagent, providing a clear and structured overview for easy comparison.
| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Dansyl Chloride (Dns-Cl) | Marfey's Reagent (FDAA) |
| Target Amines | Primary amines.[1] | Primary and secondary amines.[1] | Primary and secondary amines.[2][3] | Primary amines.[4] |
| Reaction pH | Alkaline (pH 9.0-11.5).[1] | Alkaline (typically pH 8.0-11.4).[1][5] | Alkaline (pH 9.5-10.5).[6] | Alkaline (e.g., 1M Sodium Bicarbonate).[4] |
| Reaction Time | Very fast (seconds to a few minutes).[1] | Fast (can be complete in as little as 30 seconds).[1] | 30-60 minutes.[6] | ~90 minutes.[4] |
| Reaction Temperature | Room temperature.[7] | Room temperature.[5] | 60-80°C.[6] | 40°C.[4] |
| Derivative Stability | Relatively unstable, requiring rapid analysis or stabilization.[1] | Highly stable (over 48 hours).[1][4] | Stable.[8] | Stable for at least 48 hours.[4] |
| Detection Method | Primarily Fluorescence.[1] | Fluorescence and UV.[1] | Fluorescence and UV.[2] | UV (340 nm).[4] |
| Detection Limits | Low picomole to femtomole range.[1] | Femtomole range.[1][9] | Picomole range.[2] | Nanomole sensitivity.[4] |
| Key Advantages | Rapid reaction, well-suited for automation, reagent is not fluorescent.[1] | Reacts with primary and secondary amines, forms highly stable derivatives.[1] | Versatile, enhances fluorescence and ionization efficiency.[2] | Chiral analysis of D- and L-amino acids without a chiral column.[4] |
| Key Disadvantages | Does not react with secondary amines, derivatives can be unstable.[1] | Hydrolysis by-product (Fmoc-OH) can interfere with chromatography.[1] | Longer reaction time, requires elevated temperature.[6] | Primarily for chiral separations, longer reaction time.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. This section provides step-by-step methodologies for the four compared reagents.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is a general guideline for the pre-column derivatization of primary amines using OPA.
Reagents:
-
Borate Buffer (0.4 M, pH 10.2): Prepare by dissolving the appropriate amount of sodium tetraborate decahydrate in water and adjusting the pH with sodium hydroxide.
-
OPA Reagent: Prepare fresh by mixing a stock solution of OPA in methanol with the borate buffer and a thiol, such as 3-mercaptopropionic acid.[7]
-
Sample/Standard Solution: Dissolve the amine-containing sample or standard in a suitable solvent.
-
Quenching Solution (optional): An acidic solution (e.g., 1 M acetic acid) can be used to stop the reaction.[10]
Procedure:
-
In a reaction vial, mix the sample or standard solution with the borate buffer.
-
Add the freshly prepared OPA reagent to the vial.
-
Vortex the mixture for approximately 1 minute at room temperature. The derivatization reaction is very rapid.[10]
-
(Optional) Add the quenching solution to stop the reaction.
-
Inject an appropriate volume of the resulting solution into the HPLC system for analysis. The derivatives are best analyzed shortly after preparation due to their limited stability.[1]
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Derivatization Protocol
This protocol outlines the derivatization of primary and secondary amines using Fmoc-Cl.
Reagents:
-
Borate Buffer (e.g., 0.4 M, pH 9.2): Prepare by dissolving borax in water and adjusting the pH.
-
Fmoc-Cl Reagent Solution: Prepare a fresh solution of Fmoc-Cl in a solvent like acetonitrile.
-
Sample/Standard Solution: Dissolve the amine-containing sample or standard in a suitable solvent.
-
Quenching Solution: A solution of an amine like tyramine can be used to react with excess Fmoc-Cl.
Procedure:
-
In a reaction vial, combine the sample or standard solution with the borate buffer.
-
Add the Fmoc-Cl reagent solution and vortex the mixture for about 1 minute at room temperature.
-
Allow the reaction to proceed for a specified time (e.g., 40 minutes at ambient temperature).[5]
-
Add the quenching solution and vortex for 1 minute to consume any unreacted Fmoc-Cl.
-
Filter the final solution through a 0.22 µm filter before injecting it into the HPLC system.
Dansyl Chloride Derivatization Protocol
This protocol describes the derivatization of primary and secondary amines using Dansyl Chloride.
Reagents:
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Prepare by dissolving sodium carbonate and sodium bicarbonate in ultrapure water.[6]
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving Dansyl Chloride in acetonitrile. This solution should be stored in the dark.[6]
-
Sample/Standard Solution: Dissolve the amine-containing sample or standard in a suitable diluent.
-
Quenching Solution (e.g., 10% Ammonium Hydroxide): To stop the reaction.[6]
Procedure:
-
In a microcentrifuge tube, add the sample or standard solution.
-
Add the derivatization buffer and the freshly prepared Dansyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark to prevent photodegradation.[6]
-
After incubation, cool the mixture to room temperature.
-
Add the quenching solution, vortex, and let it stand for 5 minutes to consume excess Dansyl Chloride.[6]
-
Centrifuge the mixture to pellet any precipitate before HPLC analysis.
Marfey's Reagent (FDAA) Derivatization Protocol
This protocol is for the chiral derivatization of primary amines using Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Reagents:
-
1 M Sodium Bicarbonate. [4]
-
FDAA Solution: Prepare a 1% (w/v) solution of FDAA in acetone.[4]
-
Sample/Standard Solution: Dissolve the amine-containing sample or standard (approximately 5 µmol) in a suitable solvent.[4]
-
2 M HCl. [4]
Procedure:
-
Place the sample or standard solution in a reaction vial.
-
Add the 1% FDAA in acetone solution.
-
Add 1.0 M sodium bicarbonate.
-
Heat the mixture at 40°C for 1 hour.[4]
-
After cooling, add 2 M HCl to stop the reaction.[4]
-
The sample is ready for HPLC analysis after degassing is complete. The resulting diastereomers can be separated on a standard reverse-phase column.[4]
Mandatory Visualizations
To further clarify the experimental processes and chemical transformations, the following diagrams have been generated using the DOT language.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of N-methylnaphthalen-1-amine and Dansyl Chloride
In the fields of biochemical research and drug development, fluorescent probes are indispensable tools for the sensitive detection and quantification of biomolecules. The selection of an appropriate fluorophore is critical and depends on its specific photophysical properties. This guide provides an objective comparison between N-methylnaphthalen-1-amine and the widely utilized labeling agent, Dansyl chloride.
While Dansyl chloride is an extensively studied fluorogenic reagent, this compound is less characterized in the literature regarding its photophysical performance. Dansyl chloride itself is non-fluorescent but reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.[1][2] The properties of these adducts are highly sensitive to the polarity of their local environment.[3] This comparison will focus on the properties of the Dansyl-amine adduct versus the intrinsic properties of this compound, for which some properties are inferred from trends observed in analogous N-methylated aromatic compounds due to a scarcity of direct experimental data.[4]
Comparative Photophysical Data
The following table summarizes key photophysical parameters for this compound and Dansyl-amine adducts. It is important to note that the properties of Dansyl adducts are highly dependent on the solvent and the nature of the conjugated amine.
| Photophysical Property | This compound (Predicted/Inferred) | Dansyl-amine Adduct (Experimental) | Rationale / Notes |
| Absorption Max. (λabs) | Red-shifted vs. non-methylated analog | ~335 - 346 nm[1][5] | N-methylation increases the electron-donating ability of the amino group.[4] Dansyl adducts have a broad absorption peak around 330 nm.[6] |
| Emission Max. (λem) | Red-shifted vs. non-methylated analog | ~450 - 550 nm | The emission of Dansyl adducts is highly solvatochromic, showing a blue shift in non-polar environments.[3] |
| Stokes Shift (Δν) | Larger than non-methylated analog | Large | A large Stokes shift is characteristic of Dansyl adducts.[2] N-methylation is predicted to increase the Stokes shift due to greater geometric differences between ground and excited states.[4] |
| Fluorescence Quantum Yield (Φf) | Higher than non-methylated analog | Variable (increases in non-polar environments) | N-methylation can restrict non-radiative decay pathways, enhancing fluorescence.[4] The quantum yield of Dansyl adducts is sensitive to environmental polarity.[2][3] |
| Fluorescence Lifetime (τf) | Longer than non-methylated analog | 10 - 20 nanoseconds (for protein conjugates)[2] | A decrease in non-radiative decay rates leads to a longer-lived excited state.[4] |
| Molar Extinction Coefficient (ε) | Data not available | ~4,000 - 4,700 M⁻¹cm⁻¹ at ~330 nm[6] | This value is important for quantifying the concentration of the labeled species. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible photophysical data.
Protocol 1: General Derivatization of Amines with Dansyl Chloride
This protocol describes the reaction of Dansyl chloride with a primary or secondary amine for subsequent analysis, typically by HPLC.
-
Reagent Preparation :
-
Dansyl Chloride Solution (10 mg/mL) : Dissolve 100 mg of Dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. This solution should be prepared fresh and protected from light.[3]
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5) : Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[3]
-
-
Derivatization Reaction :
-
In a microcentrifuge tube, mix 100 µL of the amine-containing sample with 200 µL of the Sodium Bicarbonate Buffer.
-
Add 200 µL of the Dansyl Chloride solution to the mixture.
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
Incubate the reaction mixture in a water bath at 60°C for 30-60 minutes in the dark. The reaction can also proceed at room temperature but may require a longer time (e.g., 120 minutes).[5]
-
After incubation, add a small amount of a quenching reagent, such as ammonia, to react with any excess Dansyl chloride.[7]
-
-
Sample Preparation for Analysis :
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8]
-
Instrumentation :
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
-
Procedure :
-
Select a Standard : Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the test sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).
-
Prepare Solutions : Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]
-
Measure Absorbance : Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence : Record the fluorescence emission spectra for each solution using the fluorescence spectrometer, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and standard measurements.
-
Integrate Intensity : Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Calculation :
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both plots.
-
Calculate the quantum yield of the test sample (Φx) using the following equation[8]:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'X' and 'ST' denote the test sample and the standard, respectively.
-
-
Visualizations: Workflows and Logical Relationships
Dansyl Chloride Derivatization Workflow
The following diagram illustrates the general workflow for labeling an amine-containing analyte with Dansyl chloride for HPLC analysis.
Caption: General workflow for amine derivatization with Dansyl chloride.[5]
Effect of N-Methylation on Photophysical Properties
This diagram illustrates the predicted effects of N-methylation on the structure and resulting photophysical properties of a naphthalenamine scaffold, based on trends in analogous compounds.
Caption: Predicted effect of N-methylation on molecular structure and photophysics.[4]
References
- 1. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 3. Dansyl chloride | 605-65-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. static.horiba.com [static.horiba.com]
Comparative Guide to the Cross-Reactivity of N-methylnaphthalen-1-amine and Related Compounds with Cellular Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of N-methylnaphthalen-1-amine with various cellular components. Due to the limited publicly available data on this compound, this guide leverages experimental data from its close structural and synthetic analog, the antifungal drug terbinafine, to predict its potential off-target interactions. This comparison is supplemented with information on other naphthalene derivatives to provide a broader context for potential bioactivities.
Executive Summary
Comparative Analysis of Off-Target Interactions
The following tables summarize the known inhibitory activities of terbinafine against its primary fungal target and key human cellular components. This data serves as a surrogate to predict the potential cross-reactivity of this compound.
Table 1: Inhibition of Fungal and Mammalian Squalene Epoxidase by Terbinafine
| Target Enzyme | Organism/Tissue | IC50 / Ki | Reference |
| Squalene Epoxidase | Trichophyton rubrum | IC50: 15.8 nM | [1] |
| Squalene Epoxidase | Candida albicans | IC50: 44 nM | [2] |
| Squalene Epoxidase | Rat Liver | Ki: 77 µM | [3] |
| Squalene Epoxidase | Guinea Pig | IC50: 4 µM | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Terbinafine
| CYP Isoform | Substrate | Inhibition Metric | Value | Reference |
| CYP2D6 | Dextromethorphan | Ki | 0.03 µM | [4] |
| CYP2D6 | Dextromethorphan | IC50 | 0.2 µM | [5] |
| CYP2D6 | Bufuralol | IC50 | 0.25 µM | [5] |
| CYP1A2 | Ethoxycoumarin | Inhibition | Marginal at 50-100 µM | [5] |
| CYP2C9 | HLS 831 | Inhibition | Marginal at 50-100 µM | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Potential for Other Cellular Interactions
While quantitative data is limited, studies on terbinafine and other naphthalene derivatives suggest potential interactions with other cellular pathways:
-
Cell Proliferation and Angiogenesis : Terbinafine has been shown to inhibit the proliferation of human umbilical vascular endothelial cells (HUVEC) and exhibit anti-angiogenic effects. This is associated with the inhibition of DNA synthesis and cell-cycle arrest.[6]
-
Kinase Signaling : Some antifungal agents can modulate kinase signaling pathways. While direct, broad-spectrum kinase inhibition data for terbinafine is not prominent, it has been observed to decrease the levels of phosphorylated extracellular signal-regulated kinase (ERK).[5]
-
DNA Intercalation : The planar aromatic structure of the naphthalene ring is a common motif in DNA intercalating agents. Naphthalene diimide derivatives, for instance, are known to bind to G-quadruplex DNA structures.[7] This suggests a potential, albeit likely weaker, interaction for this compound with nucleic acids.
Experimental Protocols
Detailed methodologies for key assays used to assess cross-reactivity are provided below.
Cytochrome P450 Inhibition Assay
This protocol determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP enzyme activity.
Workflow for a Cytochrome P450 Inhibition Assay.
Methodology:
-
Preparation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform in a phosphate buffer.[8]
-
Incubation: The test compound is added at various concentrations. The reaction is initiated by the addition of an NADPH-generating system and incubated at 37°C.[9]
-
Termination: The reaction is stopped by the addition of a solvent such as acetonitrile.
-
Analysis: The mixture is centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite.[10]
-
Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the percent inhibition and calculate the IC50 value.[8]
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.
Workflow for an in vitro Kinase Inhibition Assay.
Methodology:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated in a buffer with varying concentrations of the test compound.[11]
-
ADP Detection - Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Detection - Step 2: Kinase Detection Reagent is added, which converts the ADP produced to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: The luminescence is measured, which is directly proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in signal indicates inhibition.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay assesses the ability of a compound to bind to DNA by measuring the displacement of a known intercalator, ethidium bromide (EtBr).
Workflow for a DNA Intercalation Assay.
Methodology:
-
Complex Formation: A solution of calf thymus DNA (ct-DNA) and ethidium bromide is prepared in a suitable buffer and incubated to allow the formation of the fluorescent DNA-EtBr complex.[12]
-
Initial Measurement: The initial fluorescence of the complex is measured using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).[12]
-
Titration: The test compound is added in increasing concentrations to the DNA-EtBr solution.
-
Fluorescence Measurement: After each addition and a brief incubation, the fluorescence intensity is recorded.[13]
-
Data Analysis: A decrease in fluorescence intensity (quenching) indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative or groove-binding interaction.[14]
Conclusion and Future Directions
The available data on terbinafine strongly suggests that this compound has the potential for cross-reactivity with human cellular components, most notably cytochrome P450 enzymes, particularly CYP2D6. The shared naphthalene scaffold also indicates a possibility of interactions with other cellular targets such as kinases and DNA, although these interactions are likely to be of lower affinity.
It is crucial to emphasize that this guide is predictive in nature. Direct experimental evaluation of this compound is necessary to definitively determine its cross-reactivity profile. Researchers and drug development professionals should consider performing a panel of in vitro assays, such as those described in this guide, to assess the off-target activities of this compound and its derivatives early in the development process. Such studies will provide a clearer understanding of the compound's safety profile and potential for drug-drug interactions.
References
- 1. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of human vascular endothelial cells proliferation by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Benchmarking the Performance of N-methylnaphthalen-1-amine in Cell Permeability Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Physicochemical Properties
The cell permeability of a compound is significantly influenced by its physicochemical properties. Key parameters include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Below is a comparison of N-methylnaphthalen-1-amine with standard reference compounds commonly used in permeability assays.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Known Permeability |
| This compound | 157.21 | 3.5 | 1 | 0 | Not Experimentally Determined |
| Atenolol | 266.34 | 0.16 | 2 | 4 | Low |
| Propranolol | 259.34 | 3.1 | 1 | 2 | High |
| Caffeine | 194.19 | -0.07 | 0 | 3 | High |
| Lucifer Yellow | 457.25 | -3.3 | 0 | 8 | Very Low (Paracellular Marker) |
Based on its molecular weight and predicted LogP value, this compound is anticipated to exhibit moderate to high passive permeability across cell membranes. Its relatively low hydrogen bonding capacity further supports this prediction. However, experimental validation using the assays described below is essential to confirm this hypothesis and to investigate the potential involvement of active transport mechanisms.
Experimental Protocols for Cell Permeability Assays
Two widely accepted in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput screening tool that models passive transcellular permeability. It is a non-cell-based assay that measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane solution (or a commercially available brain lipid mixture for blood-brain barrier simulation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compound stock solutions (high and low permeability controls)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Membrane Coating: Apply 5 µL of the lipid solution to the filter of each well in the donor plate.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Prepare the dosing solutions by diluting the test and reference compounds in PBS to the final desired concentration (e.g., 100 µM). Add 150 µL of the dosing solution to each well of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = [ -ln(1 - CA(t)/Cequilibrium) ] * (VD * VA) / ( (VD + VA) * Area * t )
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
Area is the effective area of the membrane
-
t is the incubation time
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well or 96-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (for high and low permeability, and efflux substrates like verapamil)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow leakage test to ensure the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS (pH 6.5 or 7.4) containing the test and reference compounds to the apical (upper) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a specific time (e.g., 2 hours).
-
Collect samples from both the apical and basolateral chambers at the end of the incubation period.
-
-
Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the involvement of active efflux.
Mandatory Visualizations
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow of the Caco-2 Cell Permeability Assay.
Caption: Decision tree for selecting a suitable cell permeability assay.
A Comparative Analysis of Computational Predictions and Experimental Data for N-methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computationally predicted and experimentally determined properties of N-methylnaphthalen-1-amine. The objective is to offer a clear, data-driven comparison to aid in research and development involving this compound. All data is presented in structured tables, and where available, detailed experimental protocols are provided.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental and computationally predicted physicochemical properties of this compound. This allows for a direct comparison of the accuracy of computational models against real-world measurements.
| Property | Experimental Value | Computational Prediction |
| Molecular Formula | C₁₁H₁₁N[1][2] | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol [1][2][3] | 157.21 g/mol [3] |
| Melting Point | 174 °C[2] | Not available |
| Boiling Point | 271.88 °C (rough estimate)[2] | 293.0 ± 0.0 °C at 760 mmHg |
| Density | 1.0595 (rough estimate)[2] | 1.1 ± 0.1 g/cm³ |
| Refractive Index | 1.6722 (estimate)[2] | Not available |
| pKa | 3.67 (at 27 °C)[2] | Not available |
| Appearance | Light brown to brown liquid[2] | Purple to brown or red-brown liquid |
| XLogP3 | Not available | 2.9[3] |
| Exact Mass | Not available | 157.089149355 Da[3] |
| Topological Polar Surface Area | Not available | 12 Ų[3] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of compounds. While detailed spectra are not provided here, their availability from experimental sources is noted.
| Spectrum Type | Experimental Availability | Computational Prediction Availability |
| ¹H NMR | Available[4] | Not available |
| IR | Available[5] | Not available |
| Raman | Available[5] | Not available |
| Mass Spectrometry (GC-MS) | Available[5] | Not available |
Pharmacological and Toxicological Profile
Understanding the biological activity and toxicity of a compound is paramount in drug development. The following summarizes the known toxicological data for this compound.
GHS Hazard Information: [2]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Currently, there is limited specific information available regarding the direct pharmacological activity and signaling pathways of this compound. However, studies on related naphthalene derivatives have shown potential anti-inflammatory and antimicrobial activities.[6][7] Further research is needed to elucidate the specific biological profile of this compound. The toxicological profiles for related compounds like naphthalene and methylnaphthalenes suggest that the respiratory tract and liver could be potential targets of toxicity.[8][9]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, a general synthetic protocol is described below.
Synthesis of this compound: [10]
A common method for the synthesis of this compound involves the reaction of N-methylformamide with a strong base in N,N-dimethylformamide and/or a non-polar solvent to generate its anion. This anion is subsequently reacted with 1-chloromethylnaphthalene to produce the formamide derivative. The final step involves the acid or base hydrolysis of the formamide derivative to yield this compound.
Caption: A simplified workflow for the synthesis of this compound.
Analysis and Conclusion
The comparison between experimental and computational data for this compound reveals a good correlation for basic physicochemical properties like molecular weight. For properties such as boiling point and density, the computationally predicted values are in reasonable agreement with the rough experimental estimates, providing a degree of confidence in the in silico models for preliminary assessments.
However, a significant data gap exists for more detailed computational predictions, such as spectroscopic data and specific pharmacological activities. The experimental data, while confirming the compound's identity and basic properties, lacks detailed protocols and in-depth biological studies.
For researchers and drug development professionals, this analysis underscores the importance of integrating experimental validation with computational predictions. While computational tools can offer valuable initial insights, experimental verification remains indispensable for accurate characterization and progression in the research and development pipeline. Future work should focus on generating more comprehensive experimental data and detailed computational models to build a more complete profile of this compound.
Caption: Logical flow of the comparative analysis process.
References
- 1. 1stsci.com [1stsci.com]
- 2. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]
- 3. N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Buy this compound (EVT-305754) | 2216-68-4 [evitachem.com]
Safety Operating Guide
Navigating the Safe Disposal of N-methylnaphthalen-1-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-methylnaphthalen-1-amine, an aromatic amine, is classified as a hazardous substance, underscoring the need for stringent disposal protocols. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should occur in a well-ventilated area to avoid inhalation of vapors.[2][3]
Primary Disposal Method: Licensed Hazardous Waste Management
The most recommended and compliant method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][3][4][5] This ensures that the chemical is managed in accordance with all federal, state, and local regulations.
Step-by-Step Off-Site Disposal Protocol:
-
Segregation and Storage: Isolate waste this compound from other laboratory waste to prevent potentially hazardous reactions.[4][6] Store the waste in a designated, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Containerization: Use a robust, chemically compatible container with a tightly sealing lid for waste collection.[1][6] It is best practice to reuse the original container for waste storage, provided it is in good condition.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][4]
-
Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[1][4]
Alternative: In-Laboratory Chemical Treatment
For laboratories equipped to handle chemical degradation, in-laboratory treatment can be a viable alternative. Aromatic amines can be degraded through oxidation. However, this should only be performed by trained personnel following established and validated protocols.
Experimental Protocol for Oxidation of Aromatic Amines:
A common method for the degradation of aromatic amines is through oxidation with acidified potassium permanganate.[6][7]
-
Preparation: In a suitable flask, prepare a dilute solution of the aromatic amine waste in 1.7 N sulfuric acid.
-
Oxidation: Slowly add a 0.2 M solution of potassium permanganate to the amine solution.
-
Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation.[6]
-
Neutralization of Excess Oxidant: Reduce any excess permanganate by the slow addition of a suitable reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Final Disposal: After confirming the degradation of the aromatic amine and neutralization of the oxidant, the resulting mixture may be neutralized to a pH of approximately 7 and disposed of as aqueous waste, in accordance with local regulations.[7] Note: Never flush the untreated chemical down the drain.[1][3][5][8]
Management of Spills and Contaminated Materials
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Empty containers that held this compound are also considered hazardous waste and must be triple-rinsed with a suitable solvent.[6][9] The rinsate from this process must be collected and disposed of as hazardous waste.[6]
Quantitative Data Summary
Currently, publicly available resources do not provide specific quantitative disposal limits or concentration thresholds for this compound. Therefore, all quantities of this chemical and materials contaminated with it should be treated as hazardous waste.
| Parameter | Value | Source |
| Regulatory Status | Hazardous Waste | [10] |
| Recommended Disposal | Licensed Hazardous Waste Contractor | [1][3][4][5] |
| Prohibited Disposal | Drain or Sewer Disposal | [1][3][5][8] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guidance for Handling N-Methylnaphthalen-1-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals with potential hazards like N-methylnaphthalen-1-amine (CAS: 2216-68-4). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Hazards: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this substance with care to avoid exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data and best practices for related compounds.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves. Nitrile gloves are a common choice, but it's advisable to consult the glove manufacturer's selection guide for specific breakthrough times. |
| Eye and Face Protection | Safety glasses or goggles | Use safety glasses with side shields or chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or coveralls.[2][3] |
| Respiratory Protection | Respirator | Use only in a well-ventilated area. If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Report: Immediately report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[6]
Waste Disposal:
-
Segregation: Do not mix this compound waste with other waste streams unless approved by the EHS department.[6]
-
Containerization: Dispose of unused chemicals and contaminated materials in a designated hazardous waste container that is properly labeled with the full chemical name and hazard warnings.[6]
-
Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain or in the regular trash.[2][6]
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
